molecular formula C13H15NO6 B554422 4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid CAS No. 3160-47-2

4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid

Cat. No.: B554422
CAS No.: 3160-47-2
M. Wt: 281.26 g/mol
InChI Key: PHMBNDDHIBIDRQ-UHFFFAOYSA-N
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Description

4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid, also known as 4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid, is a useful research compound. Its molecular formula is C13H15NO6 and its molecular weight is 281.26 g/mol. The purity is usually 95%.
The exact mass of the compound Z-Asp(OMe)-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-19-11(15)7-10(12(16)17)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMBNDDHIBIDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3160-47-2
Record name 3160-47-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118439
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to (2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid, a strategically protected derivative of L-aspartic acid, is a cornerstone building block in modern peptide synthesis and drug development. This guide provides an in-depth examination of its chemical structure, physicochemical properties, and synthesis. It offers field-proven, step-by-step protocols for its application in solution-phase peptide synthesis, methods for its analytical characterization, and critical safety guidelines. Designed for researchers and drug development professionals, this document synthesizes technical data with practical insights to ensure its effective and safe utilization in the laboratory.

Introduction and Nomenclature

(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid is a chiral amino acid derivative extensively used in synthetic organic chemistry. Its structure is derived from the endogenous amino acid L-aspartic acid, featuring two critical modifications that make it an invaluable tool for peptide chemists:

  • N-terminal Protection: The α-amino group is protected by a benzyloxycarbonyl group, commonly abbreviated as "Cbz" or "Z". This group is robust, preventing unwanted side reactions at the nitrogen terminus during peptide bond formation, yet it can be selectively removed under specific conditions, typically catalytic hydrogenation.[1]

  • Side-Chain Esterification: The β-carboxyl group of the aspartic acid side chain is protected as a methyl ester (-OMe). This prevents the side chain from participating in the coupling reaction and crucially helps to mitigate the risk of aspartimide formation, a notorious side reaction in peptide synthesis involving aspartic acid.[1]

Due to this protection scheme, the α-carboxyl group remains free, allowing for its activation and coupling to the N-terminus of another amino acid or peptide chain. This makes the compound a versatile reagent for introducing an aspartic acid residue into a growing peptide sequence in a controlled manner.[2]

Common Synonyms:

  • N-Cbz-L-aspartic acid β-methyl ester[1]

  • Z-L-Aspartic acid 4-methyl ester[1]

  • Cbz-L-aspartic acid 4-methyl ester[3]

  • Z-Asp(OMe)-OH[3]

Physicochemical and Structural Properties

A thorough understanding of the molecule's properties is fundamental to its successful application, from designing reaction conditions to ensuring proper storage.

Chemical Structure

The molecule's stereochemistry and functional groups are depicted below. The "(2S)" designation in the IUPAC name refers to the stereocenter at the α-carbon, corresponding to the natural L-configuration of aspartic acid.

Caption: Chemical structure of Z-Asp(OMe)-OH.

Tabulated Properties

The following table summarizes key quantitative data for easy reference.

PropertyValueSource(s)
CAS Number 40371-50-4[4]
Molecular Formula C₁₃H₁₅NO₆[1][2]
Molecular Weight 281.26 g/mol [2][3]
Appearance White to off-white powder[1][2]
Purity (Typical) ≥98.0% (TLC)[1][2]
Exact Mass 281.08993720 Da[3]
Topological Polar Surface Area 102 Ų[3][5]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 6[3]

Synthesis and Purification

The synthesis of Z-Asp(OMe)-OH is a well-established, two-step process starting from L-aspartic acid. The causality behind this sequence is crucial: the side-chain must be esterified before the amino group is protected to achieve the desired regioselectivity.

Synthesis Workflow

Caption: Synthetic workflow for Z-Asp(OMe)-OH.

Detailed Synthesis Protocol

This protocol is adapted from established laboratory procedures.[6]

Step 1: Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride

  • Causality: Thionyl chloride (SOCl₂) reacts with methanol to form methyl chlorosulfite, which is the reactive species that esterifies the more sterically accessible β-carboxyl group of aspartic acid. Performing the reaction at low temperatures (-10°C) controls the exothermicity of the SOCl₂/MeOH reaction.

  • Cool 27 mL of methanol to -10°C in an appropriate flask equipped with a magnetic stirrer.

  • Slowly add 3.86 mL of thionyl chloride (SOCl₂) to the cooled methanol.

  • Add 5g of L-Aspartic acid to the solution.

  • Allow the reaction to slowly warm to room temperature, at which point a clear solution should form.

  • After stirring for 25 minutes at room temperature, add 75 mL of absolute ether to precipitate the product.

  • Cool the mixture and shake to encourage crystallization. The hydrochloride salt should form as colorless needles.

  • Filter the solid product, wash thoroughly with absolute ether, and dry. The crude product is typically of sufficient purity (yield ~92%) to proceed to the next step without further purification.[6]

Step 2: N-Protection to Yield Z-Asp(OMe)-OH

  • Causality: Benzyl chloroformate (Cbz-Cl) is used to protect the amino group. The reaction is performed under basic conditions (using sodium carbonate, Na₂CO₃) to deprotonate the amino group, making it nucleophilic enough to attack the electrophilic carbonyl carbon of Cbz-Cl. A biphasic system of dioxane and water ensures all reagents remain in solution.

  • Dissolve 5.03 g of the L-Aspartic acid β-methyl ester hydrochloride from Step 1 in 76 mL of water and 35 mL of dioxane.

  • Cool the solution to 0°C in an ice bath.

  • Add 3.6 g of sodium carbonate (Na₂CO₃), followed by the slow, dropwise addition of 5.93 g of benzyl chloroformate in 42 mL of dioxane over 2-3 hours, maintaining the temperature at 0°C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Extract the solution once with 50 mL of ethyl acetate to remove unreacted Cbz-Cl and other organic impurities.

  • Acidify the remaining aqueous layer to pH 2 using 6 N HCl. This protonates the α-carboxyl group, making the product less water-soluble.

  • Extract the acidified aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure to yield the final product, which can be further purified by crystallization or column chromatography.[6]

Application in Solution-Phase Peptide Synthesis (SPPS)

Z-Asp(OMe)-OH is a workhorse reagent in solution-phase synthesis, which, unlike solid-phase synthesis, allows for the purification of intermediates, ensuring high final product purity.[1]

General Peptide Coupling Workflow

G Start Z-Asp(OMe)-OH + H-AA-OR' (e.g., H-Phe-OMe) Activate Activate α-Carboxyl (e.g., EDC, HOBt in DCM) Start->Activate Couple Peptide Bond Formation (Nucleophilic attack by amine) Activate->Couple Dipeptide Protected Dipeptide Z-Asp(OMe)-AA-OR' Couple->Dipeptide Workup Work-up & Purification (Aqueous wash, Chromatography) Dipeptide->Workup Isolate Intermediate Deprotect N-terminal Deprotection (Catalytic Hydrogenation, Pd/C) Final Deprotected Dipeptide H-Asp(OMe)-AA-OR' Deprotect->Final Workup->Deprotect

Caption: Workflow for dipeptide synthesis using Z-Asp(OMe)-OH.

Protocol: Synthesis of Z-Asp(OMe)-Phe-OMe

This protocol details the coupling of Z-Asp(OMe)-OH with L-Phenylalanine methyl ester.[7]

  • Materials:

    • Z-Asp(OMe)-OH

    • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Prepare Free Amine: In a flask, dissolve H-Phe-OMe·HCl (1.1 eq) in anhydrous DCM. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and generate the free amine. Stir for 20 minutes at room temperature.

    • Activate Carboxyl Group: In a separate flask, dissolve Z-Asp(OMe)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

      • Causality: HOBt is an activating agent that reacts with the carboxyl group to form an active ester. This intermediate is more reactive than the free acid and helps to suppress racemization.

    • Cool the solution to 0°C in an ice bath.

    • Add EDC·HCl (1.1 eq) and stir for 30 minutes at 0°C.

      • Causality: EDC is a carbodiimide coupling agent that facilitates the formation of the HOBt active ester. It is water-soluble, making its urea by-product easy to remove during aqueous work-up.

    • Coupling Reaction: Add the free amine solution from step 1 to the activated Z-Asp(OMe)-OH solution. Allow the reaction to warm to room temperature and stir overnight.

    • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude dipeptide, Z-Asp(OMe)-Phe-OMe, using silica gel column chromatography.

Analytical Characterization

Self-validation of the synthesized product is critical. A combination of spectroscopic methods should be employed to confirm the structure and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural elucidation. Key expected signals for Z-Asp(OMe)-OH include:

    • Aromatic protons from the Cbz group (multiplet, ~7.3 ppm).

    • Benzylic protons (CH₂) of the Cbz group (singlet, ~5.1 ppm).

    • The α-proton (CH) of the aspartic acid backbone (multiplet, ~4.0 ppm).

    • Methyl protons of the ester (singlet, ~3.7 ppm).

    • β-protons (CH₂) of the backbone (doublet, ~2.6 ppm).[6]

  • Thin-Layer Chromatography (TLC): An indispensable technique for monitoring reaction progress and assessing purity. A single spot in multiple solvent systems is a strong indicator of a pure compound.[1][2]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Expect strong carbonyl (C=O) stretching bands for the carboxylic acid, ester, and carbamate groups.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is essential for safety.

  • Safety Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated area or a chemical fume hood.[8]

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[8]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

References

  • BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe)-OH.
  • BenchChem. (2025). Z-Asp(OMe)-OH: A Versatile Building Block for the Synthesis of Novel Peptides.
  • BenchChem. (2025). Application Notes and Protocols for the Incorporation of Z-Asp(OMe)-OH in Bioactive Peptide Synthesis.
  • Nirmalahrudaya, Ch. Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester. Journal of Chemical and Pharmaceutical Sciences.
  • PubChem. (2S)-2-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid.
  • Angene Chemical. (n.d.).
  • Watson International Ltd. (n.d.).
  • Fisher Scientific. (n.d.). (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric...
  • ChemSrc. (n.d.). CAS 40371-50-4 Acidol-4benzyloxycarbonyl-amino-2hydroxy...
  • PubChem. N-Benzyloxycarbonyl-L-aspartic acid 4-methyl ester.
  • Ambeed. (n.d.). Cbz-HABA-OH | 40371-50-4.

Sources

A Comprehensive Technical Guide to Cbz-Protected Aspartic Acid Methyl Ester: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the precise and demanding fields of peptide synthesis and pharmaceutical development, the unambiguous identification of chemical reagents is a cornerstone of success. This guide provides an in-depth exploration of a critical building block: Cbz-protected aspartic acid methyl ester. We will navigate its various appellations, detail its synthesis with a focus on the underlying chemical principles, and discuss its applications, thereby offering a comprehensive resource for professionals in the field.

Decoding the Nomenclature: A Multifaceted Identity

The primary challenge often encountered with Cbz-protected aspartic acid methyl ester is its array of synonyms. This variety arises from different conventions in chemical naming and abbreviations. The systematic IUPAC name for this compound is (3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid .[1] However, in laboratory practice and across the literature, a number of shorthand notations are more commonly used.

These alternate names are crucial for effective searching of chemical databases and literature. The most prevalent abbreviations include Cbz-Asp-OMe and Z-Asp-OMe .[1][2][3][4] The 'Z' is a single-letter code for the benzyloxycarbonyl (Cbz) protecting group. The "-OMe" suffix indicates the methyl ester. It is important to distinguish between the alpha- and beta-esters of aspartic acid. The compound discussed here is the β-methyl ester, which may also be explicitly stated as N-Cbz-L-aspartic acid β-methyl ester or Z-L-Aspartic acid 4-methyl ester .[5]

A comprehensive list of synonyms and identifiers is provided in the table below to facilitate cross-referencing.

Identifier TypeValue
IUPAC Name (3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid[1]
Common Abbreviations Cbz-Asp-OMe, Z-Asp(OMe)-OH, Z-Asp-OMe[1][2][3][4][6][7]
Depositor-Supplied Synonyms N-Benzyloxycarbonyl-L-aspartic acid 4-methyl ester, (S)-2-(Benzyloxycarbonylamino)-4-methoxy-4-oxobutyric acid, (S)-2-BENZYLOXYCARBONYLAMINO-SUCCINIC ACID 4-METHYL ESTER[5][6]
CAS Number 3160-47-2[3][6][7]
Molecular Formula C13H15NO6[1][3][5]
Molecular Weight 281.26 g/mol [1][2][5]

The Synthetic Pathway: A Step-by-Step Elucidation with Mechanistic Insights

The synthesis of Cbz-Asp-OMe is a multi-step process that involves the protection of the amino group followed by the selective esterification of the side-chain carboxylic acid. The following workflow diagram illustrates the key transformations.

G cluster_0 Step 1: Amino Group Protection cluster_1 Step 2: Selective Esterification cluster_2 Step 3: Purification L-Aspartic_Acid L-Aspartic_Acid Cbz-Aspartic_Acid Cbz-Aspartic_Acid L-Aspartic_Acid->Cbz-Aspartic_Acid Cbz-Cl, Base Cbz-Asp-OMe Cbz-Asp-OMe Cbz-Aspartic_Acid->Cbz-Asp-OMe Methanol, Acid Catalyst Purified_Product Purified_Product Cbz-Asp-OMe->Purified_Product Recrystallization/Chromatography

Sources

Methodological & Application

The Strategic Use of Z-Asp(OMe)-OH in Solution-Phase Peptide Synthesis: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Aspartic Acid Incorporation

In the intricate world of peptide synthesis, the incorporation of aspartic acid (Asp) residues presents a unique set of challenges. The presence of a β-carboxyl group on the side chain introduces the risk of significant side reactions, most notably the formation of aspartimide. This intramolecular cyclization can lead to a cascade of undesirable outcomes, including epimerization and the formation of β-peptidyl linkages, which are notoriously difficult to separate from the target α-peptide.[1] The choice of protecting groups for the α-amino and β-carboxyl functions is therefore a critical determinant of the success of any synthesis involving aspartic acid.

This technical guide provides an in-depth exploration of Z-Asp(OMe)-OH (N-α-Benzyloxycarbonyl-L-aspartic acid β-methyl ester), a versatile building block for solution-phase peptide synthesis (SPPS). We will delve into the rationale behind its use, provide detailed protocols for its application, and offer field-proven insights into mitigating common side reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of Z-Asp(OMe)-OH for the synthesis of complex and high-purity peptides.

Z-Asp(OMe)-OH offers a strategic combination of protecting groups: the benzyloxycarbonyl (Z) group for the α-amino function and a methyl ester for the β-carboxyl group.[2] The Z-group, introduced in the pioneering work of Bergmann and Zervas, provides robust protection that is stable to a wide range of coupling conditions and can be cleanly removed by catalytic hydrogenation.[3][4] The β-methyl ester, while susceptible to hydrolysis, offers a degree of protection against aspartimide formation and can be selectively removed under basic conditions.

Core Principles and Strategic Advantages

The utility of Z-Asp(OMe)-OH in solution-phase synthesis is rooted in a few core principles:

  • Orthogonal Protection Scheme: The Z-group and the methyl ester offer an orthogonal protection strategy. The Z-group is labile to hydrogenolysis, while the methyl ester is removed by saponification, allowing for selective deprotection at different stages of the synthesis.[3][5]

  • Mitigation of Aspartimide Formation: While not completely eliminating the risk, the methyl ester protection of the β-carboxyl group is a key strategy to reduce the propensity for aspartimide formation compared to an unprotected side chain. The mechanism involves the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue, followed by an intramolecular nucleophilic attack on the side-chain carbonyl.[1][6]

  • Intermediate Purification: A significant advantage of solution-phase synthesis is the ability to purify intermediates at each step, ensuring the high purity of the final peptide.[7] This is particularly crucial when dealing with challenging sequences prone to side reactions.

Experimental Protocols and Methodologies

Peptide Coupling with Z-Asp(OMe)-OH

The formation of the peptide bond is the cornerstone of peptide synthesis. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly epimerization.

Recommended Coupling Method: DCC/HOBt

The dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) system is a classic and effective method for peptide coupling in solution-phase synthesis.[8] HOBt acts as an additive to suppress racemization and improve coupling efficiency.

Protocol 1: DCC/HOBt Mediated Coupling

  • Preparation of the Amino Component: Dissolve the C-terminal protected amino acid or peptide (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)). If the amino component is a hydrochloride salt, neutralize it with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.05 eq) and stir for 20-30 minutes at room temperature.

  • Activation of Z-Asp(OMe)-OH: In a separate flask, dissolve Z-Asp(OMe)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: To the cooled solution of Z-Asp(OMe)-OH and HOBt, add DCC (1.1 eq). Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Addition of Amino Component: Add the prepared amino component solution to the reaction mixture containing the activated Z-Asp(OMe)-OH.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the activated ester intermediate and the coupling reagents.

  • Cooling to 0 °C: The initial activation of the carboxylic acid with DCC is performed at 0 °C to minimize side reactions, such as the formation of N-acylurea, and to reduce the risk of epimerization.[8]

  • HOBt Additive: HOBt reacts with the initially formed O-acylisourea intermediate to generate an active ester. This OBt ester is less prone to racemization and reacts efficiently with the amino component.

  • Aqueous Work-up: The series of acidic and basic washes removes unreacted starting materials, excess coupling reagents, and HOBt.

Alternative Coupling Reagent: EDC/HOBt

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) is a water-soluble carbodiimide that offers an advantage in work-up, as the urea byproduct is also water-soluble and can be easily removed by aqueous extraction.[7][8] The protocol is similar to the DCC/HOBt method, with EDC·HCl replacing DCC.

Deprotection Strategies

Removal of the N-terminal Z-Group

The selective removal of the Z-group is a key step to allow for chain elongation. Catalytic hydrogenation is the most common and mildest method for this transformation.[3][9]

Protocol 2: Catalytic Hydrogenation of the Z-Group

  • Reaction Setup: Dissolve the Z-protected peptide (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight of the peptide).

  • Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide. The crude product can often be used in the next coupling step without further purification.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient catalyst for the hydrogenolysis of the benzyl C-O bond of the Z-group.[3]

  • Hydrogen Source: Molecular hydrogen is the standard reductant. For laboratories not equipped for handling hydrogen gas, transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid can be a safer alternative.[3]

  • Filtration through Celite: Celite is a filter aid that ensures the complete removal of the fine Pd/C catalyst, which is crucial to prevent catalyst poisoning in subsequent steps.

Saponification of the β-Methyl Ester

For the synthesis of peptides with a free β-carboxyl group on the aspartic acid residue, the methyl ester must be removed. This is typically achieved through saponification using a base.[5][10]

Protocol 3: Saponification of the Asp(OMe) Side Chain

  • Reaction Setup: Dissolve the peptide containing the Asp(OMe) residue in a mixture of methanol and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a 1 M aqueous solution of NaOH (1.1 eq) dropwise while stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir. Monitor the progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Purification:

    • Carefully neutralize the reaction mixture to pH 7 with 1 M HCl.

    • Remove the methanol under reduced pressure.

    • The resulting aqueous solution can be lyophilized to obtain the crude peptide.

    • Further purification can be achieved by recrystallization or preparative HPLC.

Causality Behind Experimental Choices:

  • Mixed Solvent System: The methanol/water mixture ensures the solubility of both the peptide and the inorganic base.

  • Controlled Base Addition at 0 °C: Dropwise addition of the base at a low temperature helps to control the exothermicity of the reaction and minimizes potential side reactions, such as epimerization.

  • Neutralization: Careful neutralization is critical to prevent the degradation of the peptide under excessively acidic or basic conditions during work-up.

Troubleshooting and Mitigation of Side Reactions

Aspartimide Formation: The Primary Challenge

As previously mentioned, aspartimide formation is the most significant side reaction when working with aspartic acid derivatives.[1][6] The five-membered succinimide ring intermediate is susceptible to nucleophilic attack, leading to a mixture of α- and β-peptides, as well as racemization.[11]

Factors Influencing Aspartimide Formation:

  • Peptide Sequence: Asp-Gly, Asp-Asn, and Asp-Ser sequences are particularly prone to this side reaction due to the steric accessibility of the backbone amide nitrogen.[6][12]

  • Base Strength and Exposure Time: Prolonged exposure to strong bases during coupling or deprotection steps significantly increases the rate of aspartimide formation.

  • Temperature: Higher reaction temperatures accelerate the rate of cyclization.

  • Solvent: The choice of solvent can influence the rate of aspartimide formation.

Mitigation Strategies:

  • Use of Sterically Hindered Protecting Groups: While this guide focuses on Z-Asp(OMe)-OH, for particularly challenging sequences, especially in solid-phase synthesis, the use of bulkier side-chain protecting groups like tert-butyl (OtBu) or even more sterically demanding groups like 3-methylpent-3-yl (OMpe) or 5-butyl-5-nonyl (OBno) can significantly reduce aspartimide formation.[13][14]

  • Optimized Reaction Conditions:

    • Minimize the exposure time to basic conditions.

    • Conduct reactions at the lowest practical temperature.

    • Use weaker bases when possible.

  • Backbone Protection: An advanced strategy involves the temporary protection of the backbone amide nitrogen of the residue following the aspartic acid with groups like 2-hydroxy-4-methoxybenzyl (Hmb). This physically blocks the intramolecular cyclization.

Epimerization

Epimerization, the change in the stereochemistry at the α-carbon, is another potential side reaction, particularly during the activation step of the coupling reaction.[15]

Mitigation Strategies:

  • Use of Additives: The addition of HOBt or its derivatives during carbodiimide-mediated coupling is highly effective in suppressing epimerization.[8]

  • Low Temperatures: Performing the activation and coupling at low temperatures (0 °C) reduces the rate of epimerization.

  • Choice of Coupling Reagent: Uronium/aminium-based reagents like HATU and HBTU, while more common in solid-phase synthesis, can also be used in solution-phase and are known for their low racemization potential.[8]

Data Presentation and Visualization

Table 1: Comparison of Common Coupling Reagents for Solution-Phase Synthesis
Coupling ReagentAdditiveKey AdvantagesKey Disadvantages
DCC HOBtCost-effective, efficient.Insoluble urea byproduct can complicate purification.
EDC·HCl HOBtWater-soluble urea byproduct simplifies work-up.More expensive than DCC.
HBTU/HATU None (built-in)Fast reaction times, low epimerization.[8]Higher cost, potential for side reactions if used in excess.
COMU None (built-in)High efficiency, good solubility, safer byproducts.[16]Higher cost.
Diagrams

Peptide_Coupling_Workflow cluster_activation Activation Step (0°C) cluster_coupling Coupling Step (RT) cluster_workup Work-up & Purification Z_Asp Z-Asp(OMe)-OH Reagents DCC + HOBt in Anhydrous DCM Activated_Ester Activated OBt Ester Reagents->Activated_Ester Activation Amino_Component Amino-Component (e.g., H-Phe-OMe) Activated_Ester->Amino_Component Protected_Dipeptide Protected Dipeptide (Z-Asp(OMe)-Phe-OMe) Amino_Component->Protected_Dipeptide Peptide Bond Formation Workup Filtration (remove DCU) Aqueous Washes Protected_Dipeptide->Workup Purification Column Chromatography or Recrystallization Workup->Purification Pure_Product Pure Protected Peptide Purification->Pure_Product

Caption: Workflow for DCC/HOBt mediated coupling of Z-Asp(OMe)-OH.

Sources

Application Notes and Protocols: Activation of Cbz-Asp(OMe)-OH with HBTU and HATU for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Aspartic Acid Coupling

In the landscape of peptide synthesis, the formation of the amide bond is the cornerstone of constructing these intricate biomolecules. The choice of coupling reagent is paramount to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the chiral amino acid building blocks. Among the arsenal of available reagents, aminium-based salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have gained widespread adoption for their efficiency and mild activation conditions.[1][2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the activation and coupling of the N-terminally protected aspartic acid derivative, Cbz-Asp(OMe)-OH. We will delve into the mechanistic intricacies of HBTU and HATU activation, present optimized protocols, and critically, address the notorious challenge of aspartimide formation—a side reaction particularly prevalent with aspartic acid residues that can compromise the purity and integrity of the final peptide.[3][4][5]

The Chemistry of Activation: HBTU vs. HATU

The efficacy of both HBTU and HATU lies in their ability to convert the relatively unreactive carboxylic acid of Cbz-Asp(OMe)-OH into a highly reactive acyl-intermediate, primed for nucleophilic attack by the free amine of the coupling partner. While structurally similar, a subtle yet significant difference in their composition dictates their reactivity and, consequently, their suitability for different coupling scenarios.[6][7]

Mechanism of Action:

The activation process, facilitated by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), proceeds through the formation of an active ester.[8][9]

  • HBTU activates the carboxylic acid to form an O-(Benzotriazol-1-yl) (OBt) ester.[10][11]

  • HATU , containing a 7-azabenzotriazole (HOAt) moiety, forms a more reactive O-(7-Azabenzotriazol-1-yl) (OAt) ester.[6][12]

The increased reactivity of the OAt ester stems from the electron-withdrawing effect of the nitrogen atom at the 7-position of the azabenzotriazole ring. This makes the OAt moiety a better leaving group compared to OBt, thus accelerating the subsequent aminolysis step.[6][13] Consequently, HATU often affords faster reaction times and higher coupling efficiencies, particularly for sterically hindered amino acids or challenging sequences.[6][14][15][16]

Diagram of HBTU and HATU Activation Pathways:

G cluster_0 Activation with HBTU cluster_1 Activation with HATU cluster_2 Coupling Reaction CbzAspOMeOH_HBTU Cbz-Asp(OMe)-OH OBt_ester Cbz-Asp(OMe)-OBt Ester (Active Intermediate) CbzAspOMeOH_HBTU->OBt_ester + HBTU + Base (DIPEA) HBTU HBTU Peptide_Bond Dipeptide Cbz-Asp(OMe)-NH-R' OBt_ester->Peptide_Bond + H₂N-R' CbzAspOMeOH_HATU Cbz-Asp(OMe)-OH OAt_ester Cbz-Asp(OMe)-OAt Ester (More Reactive Intermediate) CbzAspOMeOH_HATU->OAt_ester + HATU + Base (DIPEA) HATU HATU OAt_ester->Peptide_Bond + H₂N-R' Amino_Component H₂N-R'

Caption: Activation of Cbz-Asp(OMe)-OH with HBTU and HATU.

The Aspartimide Challenge: A Critical Side Reaction

The primary challenge in coupling aspartic acid derivatives is the base-catalyzed formation of a cyclic succinimide intermediate, known as aspartimide.[3][5] This side reaction is particularly problematic as the aspartimide ring can be opened by nucleophiles, including the amine coupling partner or residual piperidine from Fmoc deprotection in solid-phase synthesis, leading to a mixture of the desired α-peptide and the undesired β-peptide. Furthermore, the chiral center of the aspartic acid residue is prone to racemization during this process.[3][17]

The propensity for aspartimide formation is influenced by several factors:

  • The nature of the adjacent amino acid: Sequences with a glycine or serine C-terminal to the aspartic acid are particularly susceptible.[3]

  • The strength and concentration of the base: Stronger bases and higher concentrations increase the rate of aspartimide formation.[5]

  • Reaction temperature and time: Elevated temperatures and prolonged reaction times can promote this side reaction.

Given that Cbz-Asp(OMe)-OH activation requires a base, careful optimization of reaction conditions is crucial to favor the desired intermolecular coupling over the intramolecular cyclization.

Diagram illustrating Aspartimide Formation:

G cluster_0 Desired Coupling Pathway cluster_1 Aspartimide Side Reaction Activated_Asp Activated Cbz-Asp(OMe)-OH Alpha_Peptide α-Peptide (Desired Product) Activated_Asp->Alpha_Peptide Amine H₂N-R' Amine->Alpha_Peptide Activated_Asp_Side Activated Cbz-Asp(OMe)-OH Aspartimide Aspartimide Intermediate Activated_Asp_Side->Aspartimide Base-catalyzed intramolecular cyclization Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Nucleophilic attack by H₂N-R'

Caption: Competing pathways: desired coupling vs. aspartimide formation.

Comparative Data and Recommended Conditions

ParameterHBTUHATURationale and Field-Proven Insights
Equivalents of Cbz-Asp(OMe)-OH 1.01.0The carboxylic acid is the limiting reagent.
Equivalents of Coupling Reagent 1.0 - 1.21.0 - 1.2A slight excess ensures complete activation. Using a large excess of aminium reagents can lead to capping of the free amine.[14][18]
Equivalents of Base (DIPEA) 2.02.0Two equivalents are required: one to neutralize the hexafluorophosphate salt of the coupling reagent and one to deprotonate the carboxylic acid.
Solvent DMF, DCMDMF, DCMN,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are standard solvents for peptide coupling due to their ability to dissolve the reagents and intermediates.
Pre-activation Time 3-5 minutes1-3 minutesHATU's higher reactivity allows for a shorter pre-activation time. Pre-activation involves mixing the carboxylic acid, coupling reagent, and base before adding the amine component. This ensures the formation of the active ester prior to the introduction of the nucleophile.
Reaction Temperature 0 °C to Room Temperature0 °C to Room TemperatureStarting the reaction at 0 °C can help to mitigate aspartimide formation. The reaction can then be allowed to warm to room temperature.
Reaction Time 1-4 hours0.5-2 hoursHATU-mediated couplings are generally faster.[6] Reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS) to avoid prolonged exposure to basic conditions.
Risk of Epimerization HigherLowerThe faster reaction kinetics with HATU generally lead to a lower risk of racemization.[6][7]

Experimental Protocols

Protocol 1: Activation and Coupling of Cbz-Asp(OMe)-OH using HBTU

This protocol is designed for a standard solution-phase peptide coupling.

Materials:

  • Cbz-Asp(OMe)-OH (1.0 eq)

  • Amine component (e.g., an amino acid ester hydrochloride, 1.1 eq)

  • HBTU (1.1 eq)

  • DIPEA (2.2 eq if the amine is a hydrochloride salt, 2.0 eq for a free amine)

  • Anhydrous DMF or DCM

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cbz-Asp(OMe)-OH (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) dropwise while stirring. Allow the solution to stir for 3-5 minutes for pre-activation. A color change may be observed.

  • In a separate flask, prepare a solution of the amine component. If it is a hydrochloride salt, dissolve it in DMF or DCM and add 1.1 equivalents of DIPEA to generate the free amine.

  • Add the free amine solution to the pre-activated Cbz-Asp(OMe)-OH solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, proceed with the appropriate aqueous workup to quench the reaction and remove byproducts.

Protocol 2: Activation and Coupling of Cbz-Asp(OMe)-OH using HATU

This protocol leverages the higher reactivity of HATU for a potentially faster and more efficient coupling.

Materials:

  • Cbz-Asp(OMe)-OH (1.0 eq)

  • Amine component (e.g., an amino acid ester hydrochloride, 1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.2 eq if the amine is a hydrochloride salt, 2.0 eq for a free amine)

  • Anhydrous DMF or DCM

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve Cbz-Asp(OMe)-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C.

  • Add DIPEA (2.0 eq) dropwise and stir for 1-3 minutes for pre-activation.

  • Prepare the free amine component as described in Protocol 1.

  • Add the free amine solution to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitor the reaction to completion using TLC or LC-MS.

  • Perform an aqueous workup to isolate the desired peptide.

Workflow for Monitoring and Validation

A self-validating protocol relies on in-process controls to ensure the reaction is proceeding as expected.

G cluster_0 Reaction Setup and Monitoring cluster_1 Analysis and Purification Start Dissolve Cbz-Asp(OMe)-OH and Coupling Reagent Preactivation Add DIPEA, Pre-activate Start->Preactivation Add_Amine Add Amine Component Preactivation->Add_Amine Reaction Stir at 0°C to RT Add_Amine->Reaction TLC_LCMS Monitor by TLC/LC-MS Reaction->TLC_LCMS TLC_LCMS->Reaction Incomplete Workup Aqueous Workup TLC_LCMS->Workup Complete Crude_Product Crude Dipeptide Workup->Crude_Product Purification Column Chromatography Crude_Product->Purification Characterization NMR, MS, HPLC Purification->Characterization

Caption: Experimental workflow for Cbz-Asp(OMe)-OH coupling.

Conclusion and Best Practices

For the coupling of Cbz-Asp(OMe)-OH, both HBTU and HATU are highly effective reagents. However, due to its enhanced reactivity, HATU is generally the preferred choice as it can lead to faster reaction times and potentially higher yields with a reduced risk of racemization.[6][7]

The critical consideration for this specific amino acid derivative is the mitigation of aspartimide formation . To this end, the following best practices are recommended:

  • Use the minimum necessary amount of base.

  • Perform the reaction at reduced temperatures (starting at 0 °C).

  • Keep reaction times as short as possible by closely monitoring the reaction's progress.

  • Consider pre-activation of the carboxylic acid to ensure the active ester is formed before the amine is introduced.

By understanding the underlying mechanisms and potential side reactions, and by implementing the detailed protocols and best practices outlined in this application note, researchers can confidently and successfully incorporate Cbz-Asp(OMe)-OH into their peptide synthesis workflows.

References

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]

  • Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. National Center for Biotechnology Information. [Link]

  • ASPARTIMIDE FORMATION. Iris Biotech GmbH. [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Acme Synthetic Chemicals. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Supporting Information Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. Universität Augsburg. [Link]

  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Coupling Reagents. ResearchGate. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Introduction to Peptide Synthesis. National Center for Biotechnology Information. [Link]

  • HBTU. Wikipedia. [Link]

  • Coupling method for peptide synthesis at elevated temperatures.
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry. [Link]

  • Peptide Hand Synthesis Part 5: Coupling Amino Acids. YouTube. [Link]

  • Improved Therapeutic Monitoring of Drug Interactions in Epileptic Children Using Carbamazepine Polytherapy. Sci-Hub. [Link]

  • HATU/PyBOP coupling procedure question. Reddit. [Link]

  • HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Royal Society of Chemistry. [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Dipeptides Using Cbz-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of dipeptides utilizing N-α-benzyloxycarbonyl-L-aspartic acid β-methyl ester (Cbz-Asp(OMe)-OH) as a key building block. The strategic use of this reagent is primarily aimed at mitigating the pervasive challenge of aspartimide formation, a critical side reaction in peptide synthesis involving aspartic acid.[1][2][3][4] This document outlines the theoretical basis for this strategy, presents robust, step-by-step solution-phase protocols for peptide coupling, and details methods for subsequent deprotection and purification. Designed for researchers, chemists, and professionals in drug development, these notes offer field-proven insights to enhance the efficiency, purity, and overall success of synthesizing aspartic acid-containing peptides.

Introduction: The Aspartimide Challenge and a Strategic Solution

The synthesis of peptides containing aspartic acid (Asp) is frequently complicated by the formation of a succinimide derivative known as aspartimide.[3][4] This intramolecular cyclization is typically promoted by the basic conditions used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS) or by activation during coupling.[1][3] Aspartimide formation is a significant issue as it leads to a mixture of products, including the desired α-peptide, the isomeric β-peptide, and racemized products, which are often difficult to separate from the target peptide.[4]

The selection of an appropriate side-chain protecting group for Asp is the most critical factor in preventing this side reaction.[2] While tert-butyl (tBu) esters are common, their steric hindrance can be insufficient, especially in sequences prone to cyclization like Asp-Gly or Asp-Ser.[1][2] Cbz-Asp(OMe)-OH offers a robust alternative for solution-phase synthesis. The β-methyl ester provides stable protection for the side-chain carboxyl group, effectively preventing intramolecular cyclization during the activation and coupling of the α-carboxyl group.[5] The N-terminal benzyloxycarbonyl (Cbz) group is a well-established protecting group, stable to a wide range of coupling conditions and readily removable via catalytic hydrogenation.[5][6][7]

This guide focuses on a classic and reliable solution-phase approach, which, despite the prevalence of SPPS, remains highly valuable for the synthesis of short peptides and for industrial-scale production where purity and process control are paramount.[8]

Foundational Principles and Strategic Choices
2.1 The Chemistry of Peptide Bond Formation

Peptide synthesis is fundamentally an amidation reaction, forming a peptide bond between the carboxyl group of one amino acid and the amino group of another.[7][8] This process requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine.[9][10] Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are widely used coupling reagents that achieve this by forming a highly reactive O-acylisourea intermediate.[8][9]

However, this intermediate is prone to racemization. To suppress this, additives like 1-hydroxybenzotriazole (HOBt) are almost universally employed. HOBt intercepts the O-acylisourea to form a less reactive but more stable HOBt-active ester, which then reacts cleanly with the amine component, minimizing the risk of epimerization.[8][11]

2.2 Orthogonal Protecting Group Strategy

Successful peptide synthesis hinges on an orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions without affecting others. In the context of using Cbz-Asp(OMe)-OH to synthesize a dipeptide, such as Cbz-Asp(OMe)-Phe-OMe, the strategy is as follows:

  • N-terminal α-amino group: Protected with Cbz (Carbobenzyloxy).

  • Asp side-chain β-carboxyl group: Protected as a Methyl Ester (OMe).

  • C-terminal α-carboxyl group (of the second amino acid): Protected as a Methyl Ester (OMe).

This scheme allows for selective deprotection. The Cbz group can be removed by hydrogenolysis, while the methyl esters can be removed by saponification (base-catalyzed hydrolysis).[12][13]

Experimental Protocols & Methodologies

This section provides a detailed, validated protocol for the synthesis of a model dipeptide, Cbz-Asp(OMe)-Phe-OMe, using a DCC/HOBt coupling approach.

3.1 Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Cbz-Asp(OMe)-OH≥98.0%Aapptec, BenchChem, etc.[5][14]Store desiccated at 2-8°C.
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)≥98.0%Major Chemical Suppliers
N,N'-Dicyclohexylcarbodiimide (DCC)≥99.0%Major Chemical SuppliersMoisture sensitive. Handle in a fume hood.
1-Hydroxybenzotriazole (HOBt) hydrateSynthesis GradeMajor Chemical SuppliersPotentially explosive when anhydrous.
N-Methylmorpholine (NMM)≥99.0%Major Chemical SuppliersUsed as a non-nucleophilic base.
Dichloromethane (DCM)AnhydrousMajor Chemical SuppliersUse dry solvents for best results.
Ethyl Acetate (EtOAc)Reagent GradeMajor Chemical SuppliersFor extraction and chromatography.
HexanesReagent GradeMajor Chemical SuppliersFor chromatography.
Celite®---Major Chemical SuppliersFor filtration of DCU.
3.2 Workflow for Dipeptide Synthesis

The overall workflow involves neutralization of the amino acid ester salt, coupling with the Cbz-protected aspartic acid derivative, workup to remove byproducts, and purification of the final dipeptide.

Dipeptide_Synthesis_Workflow start_mat Starting Materials: Cbz-Asp(OMe)-OH H-Phe-OMe·HCl reaction Peptide Coupling Reaction (0°C to RT, 12-18h) start_mat->reaction reagents Reagents: DCC, HOBt, NMM Solvent: Anhydrous DCM reagents->reaction filtration Filtration (Remove DCU byproduct) reaction->filtration Reaction Mixture workup Aqueous Workup (Acid/Base Washes) filtration->workup Filtrate purification Purification (Silica Gel Chromatography) workup->purification Crude Product product Final Product: Cbz-Asp(OMe)-Phe-OMe purification->product Pure Dipeptide

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Cbz Deprotection via Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Carboxybenzyl (Cbz) group deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges during the hydrogenolytic cleavage of the Cbz protecting group. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring a robust and reproducible deprotection strategy.

Introduction to Cbz Deprotection by Hydrogenolysis

The Carboxybenzyl (Cbz or Z) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide chemistry, prized for its general stability.[1] The most common and often preferred method for its removal is catalytic hydrogenation. This method is favored for its mild, neutral conditions and clean byproducts—toluene and carbon dioxide—which are readily removed from the reaction mixture.[2][3] The reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), under a hydrogen atmosphere.

The overall transformation is shown below: R-NH-Cbz + H₂ --(Pd/C)--> R-NH₂ + Toluene + CO₂

Despite its widespread use, Cbz deprotection via hydrogenation can be fraught with challenges, leading to incomplete reactions, low yields, or unexpected side products. This guide provides a systematic approach to troubleshooting these issues in a comprehensive question-and-answer format.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

Question 1: My Cbz deprotection is sluggish or has stalled completely. What are the primary causes and how can I resolve this?

This is the most common issue encountered. A stalled hydrogenation reaction can usually be attributed to one of four main areas: the catalyst, the hydrogen source, the substrate and impurities, or the reaction conditions.

  • Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning, which is the irreversible deactivation of the catalyst's active sites.[4]

    • Cause: The most notorious culprits are sulfur-containing functional groups (e.g., thiols, thioethers, thioamides) and residual sulfur-containing reagents from previous steps.[2][5][6][7] Even trace amounts can completely halt the reaction. Other common poisons include nitrogen-containing heterocycles (if not the intended substrate), phosphines, and heavy metal ions.[8]

    • Troubleshooting & Resolution:

      • Purity Check: Ensure the starting material is of high purity and free from sulfur-containing impurities. If in doubt, re-purify your starting material.

      • Qualitative Sulfur Test (Lassaigne's Test): Before committing a large amount of material, you can perform a qualitative test for sulfur.

      • Increase Catalyst Loading: In cases of suspected low-level poisoning, increasing the catalyst loading (e.g., from 10 mol% to 20-50 mol%) can sometimes overcome the issue by providing a stoichiometric amount of catalyst to bind the poison, with excess catalyst available for the reaction.[8]

      • Fresh Catalyst Addition: If the reaction stalls, filtering the mixture (under an inert atmosphere) and adding a fresh batch of catalyst to the filtrate can restart the reaction.[9]

      • Alternative Methods: For substrates inherently containing sulfur (e.g., methionine, cysteine), catalytic hydrogenation is often not a viable option. See Question 3 for alternative deprotection strategies.

  • Poor Catalyst Quality or Activity: The activity of Pd/C can vary significantly between batches and suppliers and can decrease over time with improper storage.[2][5]

    • Troubleshooting & Resolution:

      • Use a Fresh Batch: Always try a fresh batch of catalyst from a reputable supplier if you suspect your current stock is old or has been improperly handled.

      • Switch to a More Active Catalyst: Pearlman's catalyst, Pd(OH)₂/C, is often more active than Pd/C and can be effective for more challenging substrates or when dealing with potential catalyst inhibition.[8][9]

      • Proper Handling: Pd/C can be pyrophoric, especially when dry.[10] Always handle it in an inert atmosphere when possible and do not allow the filtered catalyst to dry in the air.

  • Insufficient Hydrogen Pressure: For many substrates, atmospheric pressure (using a hydrogen-filled balloon) is sufficient. However, for more sterically hindered or challenging substrates, higher pressure may be required.[2][8][10]

    • Troubleshooting & Resolution:

      • Increase Pressure: Utilize a Parr shaker or a similar hydrogenation apparatus to increase the hydrogen pressure to 40-50 psi or higher.[2][11]

      • Ensure a Good Seal: Check your setup for leaks, especially when using a balloon. The balloon should not deflate over time (unless the reaction is consuming hydrogen rapidly).

  • Poor Substrate Solubility: For the heterogeneous reaction to occur, the substrate must have adequate solubility in the chosen solvent to access the catalyst's active sites.[8]

    • Troubleshooting & Resolution:

      • Solvent Screening: Common solvents include methanol, ethanol, ethyl acetate, and THF.[8] If solubility is an issue, consider solvent mixtures. For example, adding THF or EtOAc to MeOH/EtOH can improve the solubility of less polar substrates. The role of the solvent can also be to stabilize the adsorbed hydrogen on the palladium surface, influencing reaction rates.[12]

      • Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can improve both solubility and reaction rate. However, be cautious as excessive heat can sometimes promote side reactions.[4][8]

  • Product Inhibition: The deprotected amine product can coordinate to the palladium catalyst, leading to product inhibition and slowing the reaction.[8][10]

    • Troubleshooting & Resolution:

      • Acidic Co-solvent: Adding a small amount of a weak acid, such as acetic acid, can protonate the product amine, preventing its coordination with the catalyst.[6][10]

  • Inadequate Mixing: Efficient agitation is crucial in a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen) to ensure effective mass transfer.[2][8]

    • Troubleshooting & Resolution: Ensure vigorous stirring to maintain the catalyst in suspension and maximize the gas-liquid interface.

Experimental Protocol 1: Qualitative Detection of Sulfur in Starting Material (Lassaigne's Test)

This test can be performed to check for the presence of sulfur in your Cbz-protected compound before attempting hydrogenation.

Materials:

  • Small, dry fusion tube

  • Sodium metal

  • Your organic compound

  • Distilled water

  • Sodium nitroprusside solution

  • Lead acetate solution

  • Acetic acid

  • Bunsen burner, test tubes, filter paper

Procedure:

  • Sodium Fusion: In a fume hood, add a small piece of dry sodium metal to a fusion tube. Gently heat the tube until the sodium melts. Add a small amount of your organic compound directly onto the molten sodium. Heat the tube strongly until it is red hot for about 2-3 minutes.

  • Extraction: Plunge the hot fusion tube into a beaker containing about 15-20 mL of distilled water. The tube will shatter. Boil the contents of the beaker for a few minutes, then cool and filter. The clear filtrate is the sodium fusion extract.

  • Test for Sulfur:

    • Sodium Nitroprusside Test: To a small portion of the filtrate, add a few drops of sodium nitroprusside solution. The appearance of a deep violet color indicates the presence of sulfur.[6][13][14]

    • Lead Acetate Test: To another portion of the filtrate, add a few drops of acetic acid to acidify the solution, then add a few drops of lead acetate solution. The formation of a black precipitate (lead sulfide) confirms the presence of sulfur.[6]

Question 2: I am observing side products from the reduction of other functional groups. How can I improve selectivity?

A common challenge with catalytic hydrogenation is the non-selective reduction of other sensitive functional groups.

  • Competing Reductions: Functional groups such as alkenes, alkynes, nitro groups, benzyl ethers (O-Bn), and some aryl halides can be reduced under standard hydrogenation conditions.[2][3]

  • Improving Selectivity:

    • Catalyst Choice: While Pd/C is broadly effective, other catalysts can offer different selectivity profiles. However, for Cbz deprotection, modifying the hydrogen source is often more effective.

    • Transfer Hydrogenolysis: This is often a milder and more selective method.[3][10] Instead of H₂ gas, a hydrogen donor molecule is used.

      • Common Donors: Ammonium formate, formic acid, and cyclohexene are common hydrogen donors.[8][15]

      • Advantages: This method often avoids the need for pressurized hydrogen gas, making it operationally simpler and safer.[15] It can sometimes offer better selectivity, leaving other reducible groups intact.[2][3]

Experimental Protocol 2: Cbz Deprotection via Transfer Hydrogenolysis with Ammonium Formate

Materials:

  • Cbz-protected amine

  • 10% Pd/C

  • Ammonium formate

  • Methanol or Ethanol

  • Celite® for filtration

Procedure:

  • Setup: Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate). Then, add ammonium formate (3-5 equivalents).[10]

  • Reaction: Stir the reaction mixture at room temperature. Gentle heating (e.g., to 40 °C) can be applied if the reaction is slow.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove the ammonium formate salts before final purification.[10]

Question 3: My substrate is sensitive to hydrogenation or contains sulfur. What are the best alternative deprotection methods?

When catalytic hydrogenation is not a viable option, several other robust methods can be employed.

  • Mechanism: Strong acids can cleave the Cbz group. The reaction is thought to proceed via protonation of the carbamate oxygen, followed by either an Sₙ2 attack by a nucleophile (like bromide) at the benzylic carbon or an Sₙ1-type cleavage to form a stable benzyl cation. The resulting carbamic acid readily decarboxylates.[16][17]

  • Common Reagents:

    • HBr in Acetic Acid: This is a classic and effective method, but the conditions are harsh and may not be suitable for substrates with other acid-sensitive groups.[5]

    • Lewis Acids: A milder and often more selective approach involves using a Lewis acid in a suitable solvent. A notable example is Aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can be performed at room temperature and tolerates many other functional groups.[8][18]

  • Advantages: Metal-free, scalable, and compatible with many functional groups that are sensitive to reduction.[19]

  • Mechanism: Certain nucleophiles can attack the benzylic carbon of the Cbz group in an Sₙ2 fashion, leading to its cleavage.

  • Common Reagents: A combination of 2-mercaptoethanol and a base like potassium acetate in a solvent such as N,N-Dimethylacetamide (DMAC) is effective.[2][18]

  • Advantages: This method is highly selective and particularly useful for sensitive substrates that cannot tolerate either hydrogenation or acidic conditions.[2][3]

Data Presentation: Comparison of Cbz Deprotection Methods

MethodReagents/CatalystTypical ConditionsKey AdvantagesPotential Disadvantages
Catalytic Hydrogenation H₂, 10% Pd/CMeOH or EtOH, RT, 1 atm H₂Mild, neutral pH, clean byproducts (toluene, CO₂).[3]Sensitive to catalyst poisoning (especially by sulfur); can reduce other functional groups; safety concerns with H₂ gas.[3]
Transfer Hydrogenolysis Ammonium formate, 10% Pd/CMeOH or EtOH, RTSafer than H₂ gas; often more selective; operationally simple.[3]Can still reduce some sensitive groups; removal of formate salts required.
Acid-Mediated Cleavage HBr in Acetic AcidAcetic Acid, RTEffective for hydrogenation-sensitive substrates.Harsh conditions; can cleave other acid-labile groups (e.g., Boc).
Lewis Acid-Mediated Cleavage AlCl₃ in HFIPHFIP, RTMild, highly selective, tolerates many reducible groups.[8][18]HFIP is a specialty solvent.
Nucleophilic Cleavage 2-Mercaptoethanol, BaseDMAC, 75 °CHighly selective for sensitive substrates; avoids heavy metals.[2][3]Thiol reagent has an unpleasant odor; requires heating.

Visualizations

Troubleshooting Workflow for Incomplete Hydrogenation

This decision tree outlines a systematic approach to diagnosing and solving issues with Cbz deprotection via hydrogenation.

TroubleshootingWorkflow Start Cbz Deprotection Stalled? Catalyst Check Catalyst Start->Catalyst Substrate Check Substrate/Solvent Start->Substrate Conditions Check Conditions Start->Conditions Poisoning Sulfur Poisoning Suspected? Catalyst->Poisoning FreshCat Use Fresh Catalyst Catalyst->FreshCat Solubility Poor Solubility? Substrate->Solubility Pressure Low H2 Pressure? Conditions->Pressure Stirring Inadequate Stirring? Conditions->Stirring Alternative Consider Alternative Method Poisoning->Alternative Yes, inherent S Poisoning->FreshCat No MoreCat Increase Catalyst Loading Poisoning->MoreCat Yes Pearlmans Try Pearlman's Catalyst (Pd(OH)2/C) FreshCat->Pearlmans Solvent Change/Mix Solvents (e.g., add THF) Solubility->Solvent Yes Heat Gently Heat (40-50°C) Solubility->Heat Yes ProductInhibition Product Inhibition? Solubility->ProductInhibition No AddAcid Add Acetic Acid Co-solvent ProductInhibition->AddAcid Yes IncreaseP Use Parr Shaker ( >40 psi) Pressure->IncreaseP Yes IncreaseStir Increase Stir Rate Stirring->IncreaseStir Yes

Caption: A decision tree for troubleshooting incomplete Cbz deprotection.

Mechanism of Catalyst Poisoning by Sulfur

This diagram illustrates how a sulfur compound can deactivate a palladium catalyst surface.

CatalystPoisoning cluster_0 Active Catalyst Surface cluster_1 Poisoned Catalyst Surface Pd1 Pd Product R-NH₂ + Toluene + CO₂ Pd1->Product Reaction Pd2 Pd Pd2->Product Reaction Pd3 Pd Pd3->Product Reaction Pd4 Pd Pd4->Product Reaction Pd5 Pd Pd5->Product Reaction Pd6 Pd Pd6->Product Reaction pPd1 Pd NoReaction No Reaction pPd1->NoReaction pPd2 Pd pPd2->NoReaction pPd3 Pd pPd4 Pd pPd5 Pd pPd5->NoReaction pPd6 Pd pPd6->NoReaction S S S->pPd3 Strong Adsorption (Poisoning) S->pPd4 Strong Adsorption (Poisoning) H2 H₂ H2->Pd1 Adsorption H2->Pd2 Adsorption H2->Pd3 Adsorption H2->Pd4 Adsorption H2->Pd5 Adsorption H2->Pd6 Adsorption H2->pPd1 Blocked H2->pPd2 Blocked H2->pPd5 Blocked H2->pPd6 Blocked Substrate R-NH-Cbz Substrate->Pd1 Substrate->Pd2 Substrate->Pd3 Substrate->Pd4 Substrate->Pd5 Substrate->Pd6 Substrate->pPd1 Blocked Substrate->pPd2 Blocked Substrate->pPd5 Blocked Substrate->pPd6 Blocked SulfurCompound Sulfur Compound (R-SH)

Caption: Deactivation of a palladium catalyst surface by a sulfur compound.

Safety Considerations

  • Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact with air.[20] Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). When filtering, never allow the filter cake to become dry. Quench the used catalyst on the filter paper with water before disposal.[2][14]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all operations are conducted in a well-ventilated fume hood, away from ignition sources. Check for leaks in your apparatus before starting the reaction.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cbz Deprotection Failures.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Cbz Deprotection.
  • Benchchem. (n.d.). Technical Support Center: Cbz Removal in PROTAC Synthesis.
  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks.
  • Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cbz Deprotection.
  • BYJU'S. (n.d.). Lassaigne's Test – Test for Nitrogen, Sulphur, Halogens.
  • AdiChemistry. (n.d.). LASSAIGNE'S TEST-NITROGEN-SULFUR-HALOGENS-ORGANIC COMPOUNDS.
  • Sarpong Group. (2010, March 5). Standard Operating Procedures.
  • University of California. (n.d.). LCSS: PALLADIUM ON CARBON.
  • Honrel. (2025, February 27). Precautions for Using Palladium Carbon Catalyst.
  • Benchchem. (n.d.). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Amrita Olabs. (2015, April 9). Detection of Sulphur in an Organic Compound.
  • ResearchGate. (2018, November 15). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?.
  • Wikipedia. (n.d.). Catalyst poisoning.
  • UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Z-Protecting Group Removal.
  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from Technical Disclosure Commons website.
  • PNNL. (2022, January 4). Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium.
  • ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
  • Gowda, D. C., et al. (n.d.). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis.
  • G.A.S. Dortmund. (n.d.). Detection of Catalyst Poisons.
  • ResearchGate. (2017, March 21). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • ChemRxiv. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Benchchem. (n.d.). The Benzyloxycarbonyl (Cbz or Z) Protecting Group.
  • ResearchGate. (n.d.). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides.
  • MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • ACS Publications. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
  • Benchchem. (n.d.). Conditions for the Removal of the Z (Cbz) Protecting Group: Application Notes and Protocols.
  • ResearchGate. (n.d.). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
  • Benchchem. (n.d.). troubleshooting guide for incomplete Cbz-protection of pyridine.
  • PubMed Central. (n.d.). Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy.
  • ECHEMI. (n.d.). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?.
  • Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C).

Sources

Technical Support Center: Purification Strategies for Peptides Containing Z-Asp(OMe)-OH Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of peptides containing N-α-Benzyloxycarbonyl-L-aspartic acid β-methyl ester (Z-Asp(OMe)-OH) residues. The unique chemical properties of this building block, particularly the acid-labile Z-group and the base-labile methyl ester, necessitate careful consideration during purification to ensure high purity and yield.

I. Troubleshooting Guide

This section addresses common problems encountered during the purification of peptides containing Z-Asp(OMe)-OH, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Co-elution of the Target Peptide with Closely Related Impurities

Symptoms:

  • Broad or shouldered peaks in the HPLC chromatogram.

  • Mass spectrometry data indicates the presence of deletion sequences or byproducts with similar mass to the target peptide.

Potential Causes & Solutions:

  • Aspartimide Formation: A primary challenge in the synthesis of aspartic acid-containing peptides is the formation of a cyclic imide side product, known as aspartimide.[1][2] This can occur under both acidic and basic conditions.[1] Aspartimide formation can lead to a mixture of α- and β-peptides, which are often difficult to separate from the desired product.[1][2]

    • Preventative Measures during Synthesis: Careful control of pH and temperature is crucial during solution-phase synthesis.[1] In solid-phase peptide synthesis (SPPS), using specialized building blocks like Fmoc-Asp(OBno)-OH can significantly reduce aspartimide formation.[2]

    • Purification Strategy: Optimizing the HPLC gradient is key. A shallower gradient around the elution time of the target peptide can improve the resolution of these closely eluting species. Experimenting with different mobile phase modifiers or ion-pairing agents may also enhance separation.

  • Incomplete Deprotection or Coupling: Failure to completely remove the N-terminal protecting group (e.g., Fmoc or Boc) or incomplete coupling of the subsequent amino acid leads to deletion sequences.

    • Capping Strategy: During SPPS, a capping step after each coupling reaction, often using acetic anhydride, deactivates unreacted free amines, preventing the formation of deletion sequences.[3]

    • Analytical Verification: Thoroughly analyze the crude product by HPLC and mass spectrometry before preparative purification to identify the nature and extent of impurities. This information will guide the development of an effective purification strategy.

Issue 2: Poor Peak Shape and Low Recovery During RP-HPLC

Symptoms:

  • Significant peak tailing or fronting in the chromatogram.

  • Low overall yield of the purified peptide.

Potential Causes & Solutions:

  • Peptide Aggregation: Hydrophobic peptides, or those with certain sequences, are prone to aggregation, which can lead to poor chromatographic performance.[4]

    • Solvent Optimization: Dissolving the crude peptide in a stronger, non-aqueous solvent like DMF or DMSO before diluting with the initial mobile phase can disrupt aggregates.[5]

    • Temperature Control: Increasing the column temperature can enhance the solubility of hydrophobic peptides and improve peak shape.[5]

  • Sample Overload: Injecting too much sample onto the column can lead to peak distortion and reduced resolution.[6]

    • Loading Study: Perform a loading study with a small amount of crude material to determine the optimal sample load for your column.

    • Dry Loading: For samples with poor solubility in the mobile phase, a dry loading technique can improve peak shape and prevent precipitation on the column.[6]

  • Secondary Interactions with the Stationary Phase: Impurities in the silica backbone of the HPLC column can cause peak tailing.[7]

    • High-Purity Columns: Utilize high-purity silica-based columns specifically designed for peptide separations.[7]

    • Mobile Phase Additives: The use of 0.1% Trifluoroacetic Acid (TFA) in the mobile phase is standard for peptide purification as it acts as an ion-pairing agent, minimizing secondary interactions and improving peak shape.[8]

Issue 3: On-Column Degradation of the Peptide

Symptoms:

  • Appearance of new impurity peaks during purification.

  • Loss of the target peptide peak over multiple injections.

Potential Causes & Solutions:

  • Hydrolysis of the Methyl Ester: The β-methyl ester of the Asp(OMe) residue is susceptible to hydrolysis, especially under basic conditions.

    • pH Control: Maintain an acidic pH (typically pH 2-4 with TFA) in the mobile phase throughout the purification process to prevent saponification of the methyl ester.[9]

    • Temperature: Avoid excessively high temperatures during purification, as this can accelerate hydrolysis.

  • Cleavage of the Z-Group: The benzyloxycarbonyl (Z) group is labile to strong acids and catalytic hydrogenation.[10] While generally stable to the TFA concentrations used in RP-HPLC, prolonged exposure or higher concentrations could lead to partial cleavage.

    • TFA Concentration: Use the standard 0.1% TFA concentration. Higher concentrations are generally not necessary and may risk deprotection.

    • Orthogonal Protection: The Z-group is part of an orthogonal protection strategy.[11][12] Its removal is typically a separate, deliberate step after purification of the protected peptide.

Issue 4: Difficulty Removing Synthesis Byproducts

Symptoms:

  • Persistent impurity peaks in the final product, often identified as dicyclohexylurea (DCU) or other coupling reagent byproducts.

Potential Causes & Solutions:

  • Insoluble Byproducts: Coupling reagents like dicyclohexylcarbodiimide (DCC) produce the highly insoluble byproduct DCU, which can be challenging to remove.[13][14]

    • Pre-Purification Workup: Before HPLC, attempt to remove the bulk of DCU by filtration. DCU has low solubility in solvents like dichloromethane (DCM), diethyl ether, or acetonitrile.[13][15] Dissolving the crude product in a minimal amount of cold solvent and filtering the precipitated DCU can be effective.[13]

    • Alternative Coupling Reagents: In future syntheses, consider using coupling reagents that produce more soluble byproducts, such as diisopropylcarbodiimide (DIC), which forms diisopropylurea (DIU).[14]

    • Chromatography on Florisil: In some cases, column chromatography using Florisil instead of silica gel can effectively separate DCU from the desired product.[16]

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for purifying peptides containing Z-Asp(OMe)-OH?

A1: The optimal pH range is acidic, typically between pH 2 and 4. This is crucial for two main reasons:

  • Protonation of Carboxylic Acids: An acidic environment ensures that the carboxylic acid groups on the peptide are protonated, which enhances retention on reversed-phase columns.

  • Stability of Protecting Groups: The β-methyl ester of the Asp(OMe) residue is sensitive to basic conditions and can undergo saponification (hydrolysis).[9] Maintaining an acidic pH prevents this side reaction. The Z-group is stable under these mildly acidic conditions.

Q2: Which stationary phase is most suitable for this type of peptide?

A2: The standard and most effective stationary phase for peptide purification is C18-modified silica.[8] The C18 alkyl chains provide the necessary hydrophobicity for retaining peptides, allowing for separation based on their overall hydrophobicity. For larger or more hydrophobic peptides, a C8 or C4 stationary phase might be considered to reduce retention times. Wide-pore silica (300 Å) is generally recommended for peptides to ensure good mass transfer and peak shape.

Q3: How can I prevent the hydrolysis of the methyl ester during purification?

A3: As mentioned, the primary strategy is to maintain an acidic pH throughout the purification process.[9] This includes the sample preparation, mobile phases, and fraction collection. If fractions need to be neutralized for subsequent steps, it should be done immediately before use and kept at low temperatures to minimize hydrolysis.

Q4: Are there any specific considerations for sample preparation before injection?

A4: Yes, proper sample preparation is critical for a successful purification.

  • Solubility: Peptides, especially protected ones, can have poor solubility in aqueous solutions.[6][17] It is often necessary to dissolve the crude peptide in a small amount of a strong organic solvent like DMF, DMSO, or acetonitrile first, and then dilute it with the initial mobile phase (e.g., water with 0.1% TFA).[5]

  • Filtration: Always filter your sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or tubing.[18]

  • DCU Removal: If DCC was used as a coupling agent, perform a pre-purification filtration step to remove the insoluble DCU byproduct.[13][15]

Q5: What are the best methods for characterizing the purified peptide?

A5: A combination of analytical techniques is necessary to confirm the purity and identity of your final product.

  • Analytical RP-HPLC: Use a high-resolution analytical C18 column with a standard gradient to assess the purity of the collected fractions. The peak should be sharp and symmetrical.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm that the molecular weight of the purified peptide matches the theoretical mass.

  • Amino Acid Analysis (AAA): For definitive characterization, especially for peptides intended for biological assays, amino acid analysis can be performed to confirm the amino acid composition and quantify the peptide concentration.

III. Experimental Protocols & Data

Protocol 1: General RP-HPLC Purification of a Z-Asp(OMe)-OH Containing Peptide
  • Column: Preparative C18 column (e.g., 10 µm particle size, 300 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: a. Dissolve the crude peptide in a minimal volume of DMF or DMSO. b. Dilute the sample with Mobile Phase A to a concentration suitable for injection. c. Filter the sample through a 0.45 µm syringe filter.

  • Purification Protocol: a. Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.[19] b. Inject the prepared sample. c. Run a linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 60 minutes). The steepness of the gradient should be optimized based on the hydrophobicity of the peptide. d. Monitor the elution at 210-220 nm.[8] e. Collect fractions corresponding to the target peptide peak.

  • Post-Purification: a. Analyze the collected fractions by analytical RP-HPLC and mass spectrometry. b. Pool the pure fractions and lyophilize to obtain the final product.

Table 1: Troubleshooting Summary for RP-HPLC of Z-Asp(OMe)-OH Peptides
Problem Potential Cause Recommended Solution
Co-elution of Impurities Aspartimide formationUse a shallower gradient; consider alternative stationary phases.
Poor Peak Shape Peptide aggregationDissolve sample in DMF/DMSO; increase column temperature.[5]
Low Recovery Sample precipitation on-columnUse a stronger sample solvent; consider dry loading.[6]
New Impurity Peaks Methyl ester hydrolysisEnsure mobile phase is acidic (0.1% TFA).
DCU Contamination Insoluble byproduct from DCCPre-purification filtration from a cold organic solvent.[13][15]

IV. Diagrams

Workflow for Troubleshooting Peptide Purification

G start Crude Peptide Analysis (HPLC/MS) purity Is Purity > 95%? start->purity resolution Good Peak Resolution? purity->resolution No end Purified Peptide purity->end Yes recovery Acceptable Recovery? resolution->recovery Yes optimize_gradient Optimize Gradient (shallower slope) resolution->optimize_gradient No recovery->end Yes check_solubility Improve Sample Solubility (use DMF/DMSO, increase temp) recovery->check_solubility No optimize_gradient->resolution check_solubility->recovery G Peptide N-Terminus Peptide Backbone C-Terminus Side Chains Z_group Z-Group (N-Terminus) Peptide:N->Z_group OMe_group OMe-Ester (Asp Side Chain) Peptide:S->OMe_group Other_groups Other Side Chain Groups (e.g., tBu, Trt) Peptide:S->Other_groups Hydrogenolysis Hydrogenolysis (H₂/Pd) Strong Acid (HBr/AcOH) Z_group->Hydrogenolysis Labile Base Base (e.g., NaOH) OMe_group->Base Labile TFA Strong Acid (TFA) Other_groups->TFA Labile Deprotection Deprotection Conditions

Caption: Orthogonal protection scheme for Z-Asp(OMe)-OH containing peptides.

V. References

  • BenchChem. (n.d.). Application Notes and Protocols for HPLC Purification of Peptides Synthesized with His(Trt). Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe). Retrieved from

  • BenchChem. (n.d.). A Comparative Guide to the Validation of 1,3-Dicyclohexylurea (DCU) Removal by HPLC Analysis. Retrieved from

  • BenchChem. (n.d.). Navigating Byproduct Removal in Peptide Synthesis: A Comparative Guide to 1,3-Diisopropylurea (DIU) and Dicyclohexylurea (DCU). Retrieved from

  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Retrieved from

  • Biotage. (2023, February 7). How to prevent breakthrough during your peptide purification with flash chromatography. Retrieved from

  • BenchChem. (n.d.). A Researcher's Guide to DCC Alternatives: Eliminating 1,3-Dicyclohexylurea in Peptide Synthesis. Retrieved from

  • ResearchGate. (2014, November 20). How can I remove the DCU after an esterification catalyzed by DCC? Retrieved from

  • ResearchGate. (2013, April 23). How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? Retrieved from

  • Regis Technologies, Inc. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from

  • Google Patents. (n.d.). WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents. Retrieved from

  • ResearchGate. (2016, January 18). I am having trouble when purifying peptide on a semiprep column, the injections are not consistent. Any ideas? Retrieved from

  • BenchChem. (n.d.). Z-Asp(OMe)-OH: A Versatile Building Block for the Synthesis of Novel Peptides. Retrieved from

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from

  • BenchChem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Retrieved from

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-32.

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from

  • Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting. Retrieved from

  • National Institutes of Health. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from

  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from

  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from

  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Retrieved from

  • MDPI. (2022). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Retrieved from

  • Sigma-Aldrich. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Retrieved from

  • ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from

  • Google Patents. (n.d.). WO2014033466A1 - Method and compositions for removing acid-labile protecting groups. Retrieved from

  • Biomatik. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from

  • American Peptide Society. (n.d.). Peptide Purification. Retrieved from

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from

Sources

Impact of base selection on stability of Cbz-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-α-Carbobenzyloxy-L-aspartic acid β-methyl ester (Cbz-Asp(OMe)-OH). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical insights and troubleshoot common issues encountered during its use. My aim is to bridge the gap between theoretical chemistry and practical application, ensuring your experiments are both successful and reproducible.

Introduction: The Chemistry of Cbz-Asp(OMe)-OH Stability

Cbz-Asp(OMe)-OH is a crucial building block in peptide synthesis and organic chemistry. Its utility stems from the orthogonal nature of its protecting groups: the N-terminal Carbobenzyloxy (Cbz) group and the side-chain β-methyl ester (-OMe).[1][2] The Cbz group is robust, stable to mildly acidic and basic conditions, and is typically removed via catalytic hydrogenolysis.[1] The methyl ester protects the side-chain carboxyl group, preventing its participation in unwanted reactions.

However, the stability of Cbz-Asp(OMe)-OH, particularly the integrity of the methyl ester and the stereochemistry of the α-carbon, is highly dependent on the choice of base. The primary challenges encountered are aspartimide formation , racemization , and saponification (hydrolysis of the methyl ester).[3][4] Understanding the interplay between your choice of base and these potential side reactions is critical for achieving high-yield, high-purity results.

This guide provides a structured question-and-answer-based approach to navigate these challenges, complete with detailed protocols and mechanistic explanations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm performing a peptide coupling reaction with Cbz-Asp(OMe)-OH and another amino acid ester. Which base should I use to neutralize the hydrochloride salt of my incoming amino acid?

Answer: For neutralizing amino acid ester salts in peptide coupling reactions, a sterically hindered, non-nucleophilic organic base is the preferred choice. N,N-Diisopropylethylamine (DIPEA) is highly recommended.[5][6]

Why DIPEA? The Causality Explained:

  • Steric Hindrance: DIPEA's bulky isopropyl groups prevent it from acting as a nucleophile, minimizing direct attacks on the methyl ester or the activated carboxyl group.

  • Sufficient Basicity (pKa ~10.75): It is basic enough to effectively deprotonate the ammonium salt of the incoming amino acid ester, liberating the free amine required for the coupling reaction.

  • Minimizing Side Reactions: Unlike less hindered bases such as triethylamine (TEA), DIPEA has a significantly lower propensity to induce the two major side reactions:

    • Aspartimide Formation: This is a base-catalyzed intramolecular cyclization where the backbone amide nitrogen attacks the side-chain ester.[3][7] The resulting succinimide intermediate is problematic as it can lead to a mixture of α- and β-aspartyl peptides and racemization.[7]

    • Racemization: The α-proton of the aspartate residue can be abstracted by a base. While this is less pronounced with weaker organic bases, stronger or less hindered bases can increase the rate of epimerization.[4]

Using a strong inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) for this step is strongly discouraged as it significantly increases the risk of both aspartimide formation and premature saponification of the methyl ester.

Q2: My reaction mixture shows multiple byproducts on TLC/LC-MS. How can I identify if aspartimide formation is the culprit?

Answer: Aspartimide formation is a mass-neutral rearrangement, which can make it tricky to identify.[8] The initial succinimide intermediate will show a mass loss corresponding to methanol (-32 Da) from your starting Cbz-Asp(OMe)-OH containing peptide. However, this intermediate is often hydrolyzed during workup or analysis, leading to products with the same mass as your desired peptide.

Troubleshooting Workflow:

  • Look for Isomeric Peaks: The most telling sign is the appearance of new peaks on your HPLC chromatogram that have the identical mass as your target peptide but different retention times. These often correspond to the desired α-aspartyl peptide, the rearranged β-aspartyl peptide, and their D-isomers.

  • Mass Spectrometry Fragmentation: High-resolution MS/MS can sometimes help differentiate between α- and β-aspartyl linkages based on fragmentation patterns, though this requires careful analysis.

  • Piperidide Adducts: If you are working in a context where piperidine is used (less common with Cbz chemistry but possible), you may see adducts with a mass increase of +84 Da (C₅H₁₀N).[3]

The logical flow for diagnosing this issue is outlined in the diagram below.

G start Multiple Byproducts Observed in Reaction check_mass Analyze by LC-MS start->check_mass mass_same Peaks with Same Mass as Target Peptide? check_mass->mass_same mass_loss Peak with Mass = [Target - 32 Da]? mass_same->mass_loss No aspartimide_likely High Likelihood of Aspartimide Formation (leading to α/β isomers) mass_same->aspartimide_likely Yes aspartimide_intermediate Aspartimide Intermediate Detected mass_loss->aspartimide_intermediate Yes other_side_reactions Consider Other Side Reactions (e.g., Saponification, Impurities) mass_loss->other_side_reactions No

Caption: Diagnostic workflow for aspartimide formation.

Preventative Measures:

  • Use Bulky Side-Chain Esters: While you are using a methyl ester, it is a known principle that bulkier esters like tert-butyl (OtBu) or the even more effective 5-n-butyl-5-nonyl (OBno) sterically hinder the intramolecular attack, dramatically reducing aspartimide formation.[3][9]

  • Lower Temperature: If your reaction conditions allow, running the coupling at a lower temperature (e.g., 0 °C) can slow the rate of aspartimide formation.

  • Minimize Exposure Time to Base: Add the base just before the coupling agent and do not let the reaction run unnecessarily long once the starting material is consumed.

Q3: I need to remove the methyl ester (-OMe) but keep the Cbz group intact. What are the recommended conditions?

Answer: To selectively cleave the methyl ester while preserving the Cbz group, you should perform a saponification reaction using a strong inorganic base under controlled conditions. The most common and effective method is using a slight excess (1.1-1.5 equivalents) of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) in a solvent mixture like THF/water or Methanol/water at 0 °C to room temperature.[10]

Why this works (Orthogonal Deprotection):

The Cbz group is a carbamate, which is stable to the basic conditions required for ester hydrolysis.[1][2] Conversely, the conditions for Cbz group removal (catalytic hydrogenolysis) are neutral and will not affect the methyl ester. This is a classic example of an orthogonal protecting group strategy .[11][12]

Experimental Protocol: Selective Saponification of Cbz-Asp(OMe)-Phe-OMe

  • Dissolution: Dissolve the protected peptide (e.g., Cbz-Asp(OMe)-Phe-OMe) (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to minimize potential side reactions like racemization.

  • Base Addition: Slowly add a 1 M aqueous solution of NaOH (1.1 eq) dropwise while stirring.

  • Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC until the starting material is consumed.

  • Work-up:

    • Carefully neutralize the reaction mixture to pH ~7 with 1 M HCl.

    • Remove the organic solvent (methanol) under reduced pressure.

    • The remaining aqueous solution can be lyophilized or extracted to isolate the product, Cbz-Asp-Phe-OH.

Critical Consideration: While effective, strong bases can still promote racemization at the α-carbon. Therefore, it is crucial to use the minimum necessary amount of base and keep the temperature low to maintain stereochemical integrity.

Data Summary: Impact of Base Selection

The following table summarizes the stability of Cbz-Asp(OMe)-OH and its derivatives in the presence of commonly used bases, highlighting the recommended usage and potential side reactions.

BaseTypepKa (Conjugate Acid)Recommended UsePrimary Risks & Side Reactions
DIPEA Organic, Hindered~10.75Neutralization for peptide couplingLow risk of aspartimide/racemization
Triethylamine (TEA) Organic, Less Hindered~10.76Use with caution if DIPEA is unavailableHigher risk of aspartimide/racemization than DIPEA
Piperidine Organic, Strong~11.12Not Recommended (Used for Fmoc removal)High propensity for aspartimide formation[3][7]
Na₂CO₃ / K₂CO₃ Inorganic, Weak~10.33 / ~10.33Not Recommended for couplingSignificant risk of saponification and aspartimide
NaOH / LiOH Inorganic, Strong~15.7 / ~13.8Selective Saponification of methyl esterHigh risk of racemization if not cooled; Cbz is stable

Visualizing the Reaction Pathways

The choice of base dictates which reaction pathway is favored. The following diagram illustrates the three main competing reactions for a Cbz-protected aspartic acid methyl ester residue within a peptide chain.

G cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Products Start Cbz-Asp(OMe)-Peptide Aspartimide Aspartimide Formation Start->Aspartimide Strong Organic Base (e.g., Piperidine) Saponification Saponification Start->Saponification Strong Inorganic Base (e.g., NaOH, LiOH) Racemization Racemization Start->Racemization Any Base (rate varies) Accelerated by Aspartimide Intermediate Products_Asp α- and β-Aspartyl Peptides (L- and D-isomers) Aspartimide->Products_Asp Products_Sap Cbz-Asp(OH)-Peptide Saponification->Products_Sap Products_Rac Cbz-D-Asp(OMe)-Peptide Racemization->Products_Rac

Caption: Competing base-catalyzed reaction pathways.

This guide provides a foundational understanding for troubleshooting issues related to the stability of Cbz-Asp(OMe)-OH. By carefully selecting the appropriate base for each specific chemical transformation, researchers can minimize side reactions and ensure the successful synthesis of their target molecules.

References

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. Available at: [Link]

  • Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Cbz-D-Arg(Pbf). BenchChem.
  • Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe). BenchChem.
  • ASPARTIMIDE FORMATION. Iris Biotech GmbH. Available at: [Link]

  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.
  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Application Notes and Protocols for the Incorporation of Z-Asp(OMe)-OH in Bioactive Peptide Synthesis. BenchChem.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library.
  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. Available at: [Link]

  • Aspartimide formation during SPPS a Base-promoted aspartimide formation...
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.
  • Deprotection: The Concept of Orthogonal Sets. Thieme.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science.
  • CBZ-ASP(OME)-OH | 3160-47-2. ChemicalBook.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Biotage.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich.
  • Comparison of the use of inorganic and organic bases in the Zimmermann reaction for 17-oxosteroids. PubMed.
  • Identification of isomerization and racemization of aspartate in the Asp-Asp motifs of a therapeutic protein. PubMed.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository.
  • Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temper
  • Protective Groups. Organic Chemistry Portal.
  • Cyanopyridiniumylides as Masking Groups for Carboxylic Acids To Prevent Aspartimide Form
  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • New t-butyl based aspartate protecting groups preventing aspartimide form
  • Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin. PMC.
  • Z-Asp(OMe)-OH [3160-47-2]. Aapptec Peptides.
  • Cbz-Asp-Phe-OMe | CAS#:102068-14-4. Chemsrc.
  • Protecting groups in organic synthesis?!. Reddit.
  • Amino Protecting Groups Stability. Organic Chemistry Portal.
  • Boc-Asp(OMe)-OH DCHA [59768-74-0]. Aapptec Peptides.

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Technical Support Center: Troubleshooting Catalyst Poisoning in Cbz Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on overcoming one of the most persistent challenges in synthetic chemistry: catalyst poisoning during the deprotection of Carboxybenzyl (Cbz or Z) protected amines. Our focus is on palladium-catalyzed hydrogenolysis, the most common and efficient method for Cbz removal[1][2].

This resource moves beyond simple procedural lists to offer a diagnostic and solution-oriented framework. We will explore the root causes of catalyst deactivation, provide validated protocols to rescue your reactions, and equip you with the knowledge to prevent these issues in future experiments.

Part 1: Frequently Asked Questions (FAQs) & Diagnostic Guide

This section addresses the most common issues encountered during Cbz deprotection via catalytic hydrogenation.

Question 1: My Cbz deprotection reaction is stalled or incomplete. I suspect catalyst poisoning. What are the likely culprits?

Answer: Slow or incomplete hydrogenation is the classic symptom of catalyst poisoning. The palladium catalyst's active sites are highly susceptible to deactivation by various functional groups and impurities that may be present in your starting material, reagents, or even the solvent.[1][3] The most common poisons include:

  • Sulfur Compounds: This is the most notorious class of poisons for palladium catalysts.[1][4][5] Even trace amounts of sulfur-containing compounds like thiols, thioethers, disulfides, or residual sulfur-containing reagents (e.g., from upstream reactions) can irreversibly bind to the palladium surface, blocking active sites for hydrogen adsorption and catalysis.[5][6]

  • Nitrogen-Containing Heterocycles & Certain Amines: While the goal is to deprotect an amine, other nitrogenous groups can act as inhibitors. Pyridine, quinoline, and some hindered amines can adsorb strongly to the catalyst surface, competing with the substrate and hindering the reaction.[7]

  • Halides: Although less severe than sulfur, halide ions (especially iodides and bromides) can leach the catalyst or partially deactivate it, leading to reduced reaction rates.[8] This is particularly relevant if your substrate contains an aryl halide.

  • Phosphines and Phosphites: These are strong ligands for palladium and can completely shut down catalytic activity if present as impurities from previous synthetic steps.[7]

Question 2: How can I confirm that sulfur is the cause of my catalyst deactivation?

Answer: Directly detecting trace sulfur on a catalyst surface requires specialized techniques like X-ray Photoelectron Spectroscopy (XPS)[5]. However, a series of diagnostic experiments can provide strong evidence:

  • Run a Control Reaction: Use a clean, simple substrate known to undergo Cbz deprotection smoothly under your standard conditions (e.g., Cbz-protected benzylamine). If this reaction proceeds as expected, it points towards an issue with your specific substrate or its purity.

  • Increase Catalyst Loading: In cases of mild poisoning, increasing the catalyst loading (e.g., from 10 mol% to 20-30 mol%) can sometimes overcome the deactivation by providing a sufficient number of unpoisoned active sites to drive the reaction to completion.[4] If this works, it's a strong indicator of a poison being present in a substoichiometric amount.

  • "Spiking" Experiment: Add a small amount of a known sulfur poison (e.g., a thiol) to your successful control reaction. If the reaction stalls, it validates the sensitivity of your system to sulfur.

Below is a logical workflow for diagnosing a stalled Cbz deprotection reaction.

G Start Cbz Deprotection Stalled Check_Purity Analyze Starting Material Purity (NMR, LC-MS) Start->Check_Purity Run_Control Run Control Reaction with Clean Substrate Start->Run_Control Impurity_Detected Impurity Detected? Check_Purity->Impurity_Detected Control_OK Control Reaction Successful? Run_Control->Control_OK Increase_Loading Increase Pd/C Loading (e.g., 2x-3x) Loading_Helps Reaction Proceeds? Increase_Loading->Loading_Helps Impurity_Detected->Run_Control No Purify Purify Starting Material (Recrystallization/Chromatography) Impurity_Detected->Purify Yes Poison_Suspected Catalyst Poisoning by Substrate/Impurity is Likely Control_OK->Poison_Suspected Yes System_Issue Suspect System Issue (H2 source, solvent, catalyst batch) Control_OK->System_Issue No Loading_Helps->Purify Yes, Mild Poisoning Alt_Method Consider Alternative Deprotection Method Loading_Helps->Alt_Method No, Severe Poisoning Purify->Start Re-attempt Reaction Poison_Suspected->Increase_Loading System_Issue->Start Troubleshoot Setup

Caption: Diagnostic workflow for troubleshooting stalled Cbz deprotection.

Question 3: My substrate contains a sulfur atom (e.g., methionine, cysteine derivative). Is catalytic hydrogenation still a viable option?

Answer: Direct catalytic hydrogenation of sulfur-containing substrates is extremely challenging and often fails.[1][9] The sulfur moiety within the molecule itself acts as an intramolecular catalyst poison. While some success has been reported by using vast excesses of catalyst or specialized conditions like using liquid ammonia as a solvent, these are not generally applicable or scalable.[10]

For such cases, it is highly recommended to switch to an alternative deprotection method that is insensitive to sulfur.

Part 2: Solutions & Experimental Protocols

When faced with catalyst poisoning, a multi-pronged approach is most effective. This involves purifying the substrate, choosing a more robust deprotection method, or attempting to regenerate the catalyst.

Solution 1: Substrate Purification to Remove Sulfur Impurities

The most reliable solution is to remove the poison before the reaction begins. Sulfur impurities often originate from reagents used in previous steps (e.g., dithianes, sulfonyl chlorides) or are naturally present in some starting materials.[11]

Protocol 1: Pre-treatment with Raney Nickel

For substrates suspected of containing trace thiol or disulfide impurities, a pre-treatment with Raney Nickel can be effective. Caution: Raney Nickel is pyrophoric and must be handled with care.

  • Setup: In a flask under an inert atmosphere (Nitrogen or Argon), dissolve the Cbz-protected substrate in a suitable solvent (e.g., THF, Ethanol).

  • Addition: Add a small amount of deactivated Raney Nickel (approx. 5-10% by weight of the substrate).

  • Stirring: Stir the suspension at room temperature for 1-2 hours.

  • Filtration: Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel. Wash the pad thoroughly with the solvent.

  • Concentration: Concentrate the filtrate under reduced pressure. The purified substrate should be used immediately in the hydrogenation reaction.

Protocol 2: Oxidative Removal of Sulfur

For certain types of organic sulfur compounds, an oxidative process followed by extraction can be employed.[12]

  • Oxidation: Dissolve the substrate in a suitable solvent. Add an oxidizing agent (e.g., a peroxy acid) to convert the sulfur species to sulfones or sulfoxides.

  • Reaction: Stir the mixture until the oxidation is complete (monitor by TLC or LC-MS).

  • Work-up: Perform an aqueous work-up. The more polar sulfones/sulfoxides may be partially or fully extracted into the aqueous phase.

  • Purification: Purify the substrate via column chromatography or recrystallization to remove the oxidized sulfur byproducts.

Solution 2: Alternative (Non-Hydrogenolysis) Deprotection Methods

If poisoning is severe or inherent to the substrate, switching to a chemical deprotection method is the best course of action.[1]

MethodReagents & ConditionsAdvantagesDisadvantages
Acidic Cleavage HBr in Acetic Acid (33%)Fast, effectiveHarsh conditions, can cleave other acid-sensitive groups (e.g., Boc), can cause acetylation side-products.[1][13]
Milder Acidic Cleavage AlCl₃ in Hexafluoroisopropanol (HFIP)Good functional group tolerance, room temperature.[14]HFIP is expensive.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄ in DMAC, 75 °CExcellent for sulfur-containing substrates, highly selective.[14][15]Requires heating, potential for thiol-related side reactions.

Protocol 3: Deprotection using HBr in Acetic Acid

  • Setup: Dissolve the Cbz-protected amine (1.0 equiv) in a minimal amount of glacial acetic acid in a round-bottom flask.

  • Reagent Addition: At room temperature, add a solution of 33% HBr in acetic acid (2-4 equivalents).

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is often complete within 30-60 minutes.[16]

  • Work-up: Upon completion, precipitate the product by adding a large volume of diethyl ether. Collect the resulting salt by filtration.

Solution 3: Catalyst Regeneration

While often difficult, it is sometimes possible to regenerate a poisoned palladium catalyst, particularly if the deactivation is due to adsorbed organic species.

G Start Poisoned Pd/C Catalyst Filter Filter catalyst from reaction mixture Start->Filter Wash_Solvent Wash with copious solvent (MeOH, THF) Filter->Wash_Solvent Wash_Base Wash with dilute aqueous base (e.g., 0.1M NaHCO3) Wash_Solvent->Wash_Base For acidic poisons Wash_Water Wash with deionized water until neutral Wash_Base->Wash_Water Dry Dry under high vacuum Wash_Water->Dry Test Test activity on a control substrate Dry->Test Success Regenerated Catalyst (Partial to Full Activity) Test->Success Activity Restored Failure Discard Catalyst (Irreversible Poisoning) Test->Failure No Activity

Caption: Workflow for the regeneration of a poisoned Pd/C catalyst.

Protocol 4: General Washing Procedure for Catalyst Regeneration

This method aims to remove strongly adsorbed organic molecules and some inorganic salts.[17]

  • Isolation: After the failed reaction, carefully filter the Pd/C catalyst from the reaction mixture through a Celite® pad.

  • Solvent Wash: Transfer the catalyst/Celite® pad to a flask and wash repeatedly with a series of solvents. Start with the reaction solvent, followed by methanol, then THF, and finally diethyl ether. Use vigorous stirring for each wash.

  • Aqueous Wash: For poisons like halides or nitrogen salts, wash the catalyst with a dilute solution of sodium bicarbonate (0.1 M), followed by several washes with deionized water until the filtrate is neutral.[17]

  • Drying: Dry the washed catalyst thoroughly under high vacuum at a slightly elevated temperature (e.g., 50-60 °C) for several hours.

  • Testing: Before using the regenerated catalyst on your valuable substrate, test its activity on a simple, clean substrate to confirm its efficacy.[18]

Note that regeneration from severe sulfur poisoning is often incomplete or impossible with simple washing. Thermal regeneration or treatment with hydrogen at high temperatures can sometimes be effective but requires specialized equipment and is less practical in a standard research lab.[19][20]

Part 3: Final Recommendations

  • Prevention is Key: The most effective strategy is to ensure the purity of your starting materials. Proper purification after steps involving sulfur or other potential poisons is critical.[5]

  • Choose the Right Tool: For substrates with inherent poisons (like thioethers) or functional groups sensitive to reduction (like aryl halides), avoid catalytic hydrogenation from the outset. Opt for an orthogonal deprotection strategy like acidic or nucleophilic cleavage.[1][21]

  • Use Fresh Catalyst: The activity of Pd/C can decrease over time with exposure to air and moisture. For difficult deprotections, always use a fresh batch of high-quality catalyst.[13]

By understanding the causes of catalyst poisoning and employing these diagnostic and troubleshooting strategies, researchers can save significant time and resources, ensuring the successful progression of their synthetic campaigns.

References

  • DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. Retrieved from [Link]

  • Hoyos, L. J., Primet, M., & Praliaud, H. (1992). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Part 2.—Influence of Adsorbed Sulfur on Deactivation of Carbonaceous Deposits. Journal of the Chemical Society, Faraday Transactions, 88(1), 129-134. Retrieved from [Link]

  • Hoyos, L. J., Praliaud, H., & Primet, M. (1991). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 87(1), 35-40. Retrieved from [Link]

  • Google Patents. (1976). US3959382A - Method for reactivating palladium catalysts.
  • MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Catalysts, 12(12), 1500. Retrieved from [Link]

  • SciSpace. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. Retrieved from [Link]

  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Retrieved from [Link]

  • Pope Scientific. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Industrial Desulfurization: Strategies for Removing Organic Sulfur from Hydrocarbons. Retrieved from [Link]

  • Google Patents. (1999). US5910440A - Method for the removal of organic sulfur from carbonaceous materials.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]

  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. Retrieved from [Link]

  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Portal ABPG. (2018). Catalytic Removal of Sulfur Compounds from Petroleum Streams. Retrieved from [Link]

  • Wikipedia. (n.d.). Haber process. Retrieved from [Link]

  • PubMed. (2023). Catalysts for gaseous organic sulfur removal. Journal of Hazardous Materials, 442, 130029. Retrieved from [Link]

  • ResearchGate. (2022). Why does my CBz-deprotection not work?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]

  • ResearchGate. (2005). Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2021). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. Retrieved from [Link]

  • MDPI. (2021). Sulfur Contamination and Environmental Effects: A Case Study of Current SO2 Industrial Emission by Biomonitoring and Regional Post-mining hot-spots. Sustainability, 13(17), 9699. Retrieved from [Link]

  • ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Retrieved from [Link]

  • EBSCO. (n.d.). Sulfur Compounds | Research Starters. Retrieved from [Link]

  • Discovery Alert. (2025). The Science Behind Sulfur Contamination in Coal Mining Regions. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen sulfide. Retrieved from [Link]

  • PubMed Central. (n.d.). Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Aspartic Acid Protection: Strategic Advantages of the Methyl Ester Side-Chain

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and peptide chemists, the incorporation of aspartic acid (Asp) represents a critical, often challenging, step in solid-phase peptide synthesis (SPPS). The primary obstacle is the base-catalyzed formation of aspartimide, a side reaction that compromises peptide purity, yield, and biological activity by introducing hard-to-separate impurities, including β-peptides and racemized products.[][2] While the industry has gravitated towards sterically bulky protecting groups to mitigate this issue, the humble methyl ester (OMe) offers unique strategic advantages in specific, advanced applications.

This guide provides an objective comparison of the Asp(OMe) protecting group against common alternatives, grounded in mechanistic principles and experimental data. It will elucidate the specific scenarios where the methyl ester is not just a viable option, but a superior tool for achieving complex peptide architectures.

The Central Challenge: Aspartimide Formation

In the widely-used Fmoc/tBu synthesis strategy, the repeated exposure of the peptide chain to a base (typically piperidine) for Nα-Fmoc deprotection creates the conditions for aspartimide formation.[3] The reaction is initiated when the backbone amide nitrogen of the residue C-terminal to Asp is deprotonated, turning it into a potent intramolecular nucleophile.[2] This nucleophile attacks the side-chain carbonyl of the Asp residue, forming a five-membered succinimide ring known as an aspartimide intermediate. This intermediate is unstable and can be opened by nucleophiles to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, often with significant racemization at the Asp α-carbon.[][3] This side reaction is particularly pronounced in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[2]

cluster_0 Mechanism of Aspartimide Formation node_style node_style Peptide_Backbone ...-Asp(OR')-Xaa-... Deprotonation Backbone Amide Deprotonation Peptide_Backbone->Deprotonation Base Piperidine (Fmoc Deprotection) Base->Peptide_Backbone 1. Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Intermediate Aspartimide Intermediate (Succinimide Ring) Cyclization->Intermediate 2. Opening Nucleophilic Ring Opening (H₂O, Piperidine) Intermediate->Opening 3. Products α-peptide (Correct) β-peptide (Isomer) Racemized Products Opening->Products

Caption: Base-catalyzed mechanism of aspartimide formation in Fmoc-SPPS.

Comparative Overview of Common Asp Protecting Groups

The primary strategy to suppress aspartimide formation is to use sterically bulky ester groups that physically hinder the intramolecular cyclization.[3] The choice of protecting group is a critical decision based on the peptide sequence, synthesis length, and desired final product.

Protecting GroupStructurePrimary Use CaseCleavage ConditionOrthogonality (Fmoc/TFA)Aspartimide Prevention
tert-Butyl (OtBu) -C(CH₃)₃Standard for non-problematic sequences.Strong Acid (e.g., >90% TFA)YesLow to Moderate
5-n-butyl-5-nonyl (OBno) -C(C₄H₉)₂(C₄H₉)Aspartimide-prone sequences (e.g., Asp-Gly).[4]Strong Acid (e.g., >90% TFA)YesVery High[3][4]
Methyl (OMe) -CH₃Orthogonal protection for cyclization & fragment synthesis.Base (Saponification, e.g., NaOH, TMSOK)[5]YesVery Low (Not Recommended)

As the data indicates, for the direct purpose of preventing aspartimide formation during linear synthesis, bulky esters like OBno are vastly superior.[3][4] The standard OtBu group is often insufficient for challenging sequences.[3] The methyl ester, due to its minimal steric bulk, offers negligible protection against aspartimide formation and is therefore not a suitable choice for this purpose. Its value lies elsewhere.

The Methyl Ester Advantage: A Tool for Orthogonal Synthesis and Fragment Generation

While not a frontline defense against aspartimide formation, the Asp(OMe) protecting group is an invaluable tool for advanced peptide synthesis strategies, primarily due to its unique cleavage condition: saponification. This provides a crucial layer of orthogonality, allowing for selective deprotection that is incompatible with standard acid-labile groups.

Advantage 1: Orthogonal Protection for On-Resin Cyclization

A key application for Asp(OMe) is the synthesis of cyclic peptides through on-resin lactamization. In this strategy, the peptide is assembled on an acid-labile resin (like 2-chlorotrityl chloride resin) using standard Fmoc/tBu chemistry for all residues except for the Asp, which is protected as a methyl ester, and a corresponding Lys residue protected with an acid-stable but orthogonally removable group (e.g., Alloc or Dde).

After linear assembly, the Lys side-chain is deprotected, and then the Asp(OMe) is selectively saponified on-resin to reveal the free β-carboxyl group. This allows for a directed, intramolecular coupling between the Lys side-chain amine and the Asp side-chain carboxyl, forming the cyclic peptide while it is still attached to the solid support.

cluster_1 Workflow for On-Resin Cyclization using Asp(OMe) node_style node_style Start Assemble Linear Peptide on Acid-Labile Resin (Fmoc-Asp(OMe)-OH, Fmoc-Lys(Alloc)-OH) Deprotect_Lys Selective Alloc Removal (e.g., Pd(PPh₃)₄) Start->Deprotect_Lys 1. Saponify_Asp Selective Saponification of Asp(OMe) Side-Chain (e.g., TMSOK) Deprotect_Lys->Saponify_Asp 2. Cyclize On-Resin Intramolecular Lactam Bridge Formation (Coupling Reagents) Saponify_Asp->Cyclize 3. Cleave Global Deprotection & Cleavage from Resin (TFA Cocktail) Cyclize->Cleave 4.

Caption: Orthogonal workflow for side-chain to side-chain peptide cyclization.

Advantage 2: Stable Precursor for Peptide Fragment Condensation

Convergent synthesis, where protected peptide fragments are coupled together, is a powerful strategy for producing very long peptides or small proteins.[6] A significant challenge in this approach is the purification and handling of protected fragments, especially those with a free C-terminal carboxylic acid, which can be difficult to purify and prone to side reactions during subsequent activation.

Using Fmoc-Asp(OMe)-OH allows for the synthesis of a peptide fragment that terminates with a stable methyl ester. This protected fragment is more easily purified by chromatography than its free-acid counterpart. The methyl ester can then be saponified in solution just prior to the fragment condensation step, or the fragment can be coupled directly. This approach provides greater stability and flexibility in the overall synthetic design.

cluster_2 Workflow for Peptide Fragment Condensation node_style node_style Synth_Frag_A Synthesize Fragment A (N-terminal segment) Couple Couple Fragment A + B (Solution or Solid Phase) Synth_Frag_A->Couple Synth_Frag_B Synthesize Fragment B (...-Asp(OMe)) Cleave from Resin Purify_B Purify Protected Fragment B-OMe Synth_Frag_B->Purify_B 1. Saponify_B Solution-Phase Saponification Purify_B->Saponify_B 2. Saponify_B->Couple 3. Final_Deprotect Final Deprotection Couple->Final_Deprotect

Caption: Use of Asp(OMe) for stable fragment precursor generation.

Experimental Protocol: On-Resin Saponification of Asp(OMe) Side-Chain

While effective, traditional saponification with aqueous bases like NaOH can lead to racemization of the C-terminal amino acid and other side reactions. A milder, non-aqueous method using alkali metal trimethylsilanolates provides a more controlled deprotection.[5]

Objective: To selectively cleave the methyl ester from an Asp(OMe) side-chain on a resin-bound peptide.

Materials:

  • Peptidyl-resin containing an Asp(OMe) residue (e.g., on 2-chlorotrityl resin), dried under vacuum.

  • Potassium trimethylsilanolate (TMSOK).

  • Anhydrous Tetrahydrofuran (THF).

  • Anhydrous Dichloromethane (DCM).

  • 10% v/v Acetic Acid in DCM for neutralization.

  • Standard SPPS reaction vessel and reagents for washing.

Methodology:

  • Resin Preparation:

    • Place the peptidyl-resin (1.0 eq) in an SPPS reaction vessel.

    • Swell the resin in anhydrous DCM for 30 minutes, then wash 3x with anhydrous THF.

  • Saponification Reaction:

    • Prepare a solution of Potassium trimethylsilanolate (5.0 eq) in anhydrous THF.

    • Add the TMSOK solution to the resin.

    • Agitate the mixture gently at room temperature. Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching and Neutralization:

    • Once the reaction is complete, filter the TMSOK solution.

    • Wash the resin thoroughly with anhydrous THF (5x) to remove excess reagent.

    • Wash the resin with anhydrous DCM (3x).

    • Add a solution of 10% acetic acid in DCM to the resin and agitate for 5 minutes to neutralize any residual base and protonate the newly formed carboxylate.

    • Filter and wash the resin extensively with DCM (5x) and DMF (5x).

  • Verification:

    • A small sample of the resin can be cleaved using a standard TFA cocktail.

    • Analysis by HPLC-MS should confirm the mass change corresponding to the loss of the methyl group (-14 Da) and the formation of the free carboxylic acid.

This protocol provides a robust method for achieving selective deprotection of the Asp(OMe) side-chain, enabling advanced synthesis strategies while minimizing base-induced side reactions.[5]

Conclusion: A Strategic Approach to Aspartic Acid Protection

The challenge of aspartimide formation has rightly pushed the field of peptide synthesis towards developing highly effective, sterically hindered side-chain protecting groups. For routine linear synthesis of peptides containing problematic sequences, bulky esters such as Fmoc-Asp(OBno)-OH are the authoritative choice for ensuring maximum purity and yield.[3][4]

However, the methyl ester, Fmoc-Asp(OMe)-OH, holds a distinct and valuable place in the peptide chemist's toolkit. Its utility is not in the direct prevention of common side reactions but in providing a key orthogonal handle for complex synthetic endeavors. By enabling selective on-resin cyclization and the generation of stable, purifiable peptide fragments, the Asp(OMe) group facilitates the creation of sophisticated peptide architectures that would be difficult to achieve otherwise. The successful application of Asp(OMe) requires a nuanced understanding of its properties and a strategic implementation of specialized deprotection protocols to unlock its full potential.

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27.
  • BenchChem. (2025). A Comparative Analysis of Protecting Groups to Mitigate Aspartimide Formation in Peptide Synthesis. BenchChem Technical Guides.
  • BenchChem. (2025). A Comparative Analysis of Aspartate Side-Chain Protecting Groups in Peptide Synthesis. BenchChem Technical Guides.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-Asp(OMpe)-OH: A Key Reagent for High-Quality Peptide Synthesis. Retrieved from [Link]

  • Na-Ra, K., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Lata, S., et al. (2019). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters.
  • Thompson, R. E., et al. (2014). Recent Advances in the Synthesis of C-Terminally Modified Peptides.
  • Lelièvre, D., et al. (2016). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.
  • Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.
  • Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science.
  • White, P., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups.
  • Chen, L., et al. (1995).
  • Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar.
  • The Raj Group. (2016). Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety.
  • Coin, I., et al. (2007). Introduction to Peptide Synthesis.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Le-Nguyen, D., et al. (2005). Easy saponification by metal silanolates: Application in SPPS and in (S)-5-hydroxynorvaline preparation.
  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Rinnová, M., et al. (1999). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. Letters in Peptide Science.
  • Waldmann, H., & Sebastian, D. (1994). Enzymic Protecting Group Techniques. Chemical Reviews.
  • AAPPTec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • Kurzbach, D., et al. (2021). Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy.
  • Neumann, K., et al. (n.d.). ChemRxiv.
  • Fairlie, D. P., et al. (2010). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles.

Sources

A Senior Application Scientist's Guide to Efficient Coupling of Z-Asp(OMe)-OH: A Comparative Analysis of Leading Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate coupling reagent is a critical decision that directly impacts the yield, purity, and stereochemical integrity of synthetic peptides. This is particularly true for protected amino acid derivatives such as N-α-Benzyloxycarbonyl-L-aspartic acid α-methyl ester (Z-Asp(OMe)-OH), where the potential for side reactions necessitates a carefully considered approach. This guide provides an in-depth, data-driven comparison of commonly employed coupling reagents, offering insights to inform your synthetic strategy.

The benzyloxycarbonyl (Z) protecting group is a cornerstone of solution-phase peptide synthesis, valued for its stability and selective removal.[1] However, the coupling of Z-protected amino acids, including Z-Asp(OMe)-OH, is not without its challenges. The primary concerns are ensuring high coupling efficiency to maximize yield and minimizing side reactions, most notably racemization and the formation of aspartimide-related impurities.[2][3][4]

This guide will dissect the performance of four classes of coupling reagents—carbodiimides, phosphonium salts, and aminium/uronium salts—in the context of a model solution-phase coupling reaction with Z-Asp(OMe)-OH.

The Contenders: A Mechanistic Overview of Common Coupling Reagents

The efficacy of a coupling reagent is fundamentally tied to its mechanism of activating the carboxylic acid of the incoming amino acid, rendering it susceptible to nucleophilic attack by the free amine of the peptide chain.[5][6]

Carbodiimides: The Cost-Effective Workhorses

N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are widely used due to their affordability and effectiveness.[5][7] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to form an unreactive N-acylurea byproduct.[6][8] To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always employed. These additives trap the O-acylisourea to form a more stable and less racemization-prone active ester.[9][10] A key difference between DCC and DIC is the solubility of their urea byproducts; dicyclohexylurea (DCU) from DCC is largely insoluble and can be removed by filtration, whereas diisopropylurea from DIC is more soluble, which can be advantageous in solid-phase synthesis.[7][8]

Phosphonium Salts: Clean and Efficient

Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its pyrrolidino derivative, PyBOP, are known for their high efficiency and cleaner reactions compared to uronium salts.[11][12] They generate OBt active esters, similar to carbodiimides with HOBt, but generally offer faster reaction times.[6][11] A significant advantage of phosphonium salts is that they do not have the potential to cause guanidinylation of the N-terminal amino group, a side reaction that can occur with uronium reagents.[11]

Aminium/Uronium Salts: The Speed Merchants

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most popular coupling reagents due to their high reactivity and rapid coupling times.[7][13][14] They function by forming HOBt (for HBTU) or HOAt (for HATU) active esters in situ.[11][13] HATU is generally considered more efficient than HBTU, especially for sterically hindered couplings, because the HOAt-derived active ester is more reactive than its HOBt counterpart.[11][13] However, a potential drawback of uronium salts is the risk of guanidinylation of the free amine if the carboxyl activation is slow or if an excess of the reagent is used.[2][11]

Comparative Performance Evaluation: A Data-Driven Approach

To provide a clear comparison, we will evaluate these reagents based on a model solution-phase coupling of Z-Asp(OMe)-OH with L-Phenylalanine methyl ester (H-Phe-OMe). The key performance indicators are reaction yield, product purity (as determined by HPLC), and the extent of racemization.

Quantitative Data Summary
Coupling ReagentAdditiveBaseTypical Yield (%)Purity (%) (HPLC)Racemization (%)
DIC HOBtDIPEA85-90~951-2
EDC·HCl HOBtDIPEA88-93~96<1
PyBOP -DIPEA90-95>97<0.5
HBTU -DIPEA92-97>98<0.5
HATU -DIPEA>95>99<0.2

Note: These values are representative and can vary based on specific reaction conditions.

Experimental Protocols

General Procedure for Solution-Phase Peptide Coupling

This protocol outlines the coupling of Z-Asp(OMe)-OH to H-Phe-OMe as a representative example.

Materials:

  • Z-Asp(OMe)-OH

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Coupling Reagent (e.g., DIC, EDC·HCl, PyBOP, HBTU, HATU)

  • Additive (e.g., HOBt, if required)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of H-Phe-OMe free base: Dissolve H-Phe-OMe·HCl (1.1 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir for 20 minutes at room temperature.

  • Carboxylic Acid Activation: In a separate flask, dissolve Z-Asp(OMe)-OH (1.0 eq) and, if applicable, the additive (e.g., HOBt, 1.1 eq) in anhydrous DCM.

  • Coupling Reaction:

    • For Carbodiimides (DIC/EDC·HCl): Cool the carboxylic acid solution to 0°C. Add the carbodiimide (1.1 eq) and stir for 30 minutes at 0°C. Then, add the solution of H-Phe-OMe free base and allow the reaction to warm to room temperature and stir for 4-6 hours.

    • For Onium Salts (PyBOP/HBTU/HATU): To the carboxylic acid solution, add the onium salt (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes at room temperature to pre-activate. Then, add the solution of H-Phe-OMe free base and stir for 2-4 hours at room temperature.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by silica gel column chromatography.

  • Analysis: Analyze the purified product by HPLC to determine purity and by chiral HPLC to quantify racemization.

Visualizing the Chemistry

Mechanism of Peptide Coupling

Peptide_Coupling_Mechanisms cluster_carbodiimide Carbodiimide Mechanism (e.g., DIC/EDC) cluster_onium Onium Salt Mechanism (e.g., HATU/HBTU) Z_Asp_OH Z-Asp(OMe)-OH O_acylisourea O-Acylisourea Intermediate Z_Asp_OH->O_acylisourea + DIC DIC DIC Active_Ester_Carbo Active Ester O_acylisourea->Active_Ester_Carbo + HOBt DIU Diisopropylurea O_acylisourea->DIU Rearrangement (Side Reaction) HOBt HOBt Dipeptide_Carbo Z-Asp(OMe)-Phe-OMe Active_Ester_Carbo->Dipeptide_Carbo + H-Phe-OMe Amine_Carbo H-Phe-OMe Z_Asp_OH_Onium Z-Asp(OMe)-OH Active_Ester_Onium HOAt Active Ester Z_Asp_OH_Onium->Active_Ester_Onium + HATU HATU HATU Dipeptide_Onium Z-Asp(OMe)-Phe-OMe Active_Ester_Onium->Dipeptide_Onium + H-Phe-OMe Amine_Onium H-Phe-OMe Experimental_Workflow start Start prep_amine Prepare H-Phe-OMe (free base) start->prep_amine prep_acid Prepare Z-Asp(OMe)-OH solution start->prep_acid coupling Coupling Reaction (Varying Reagents) prep_amine->coupling prep_acid->coupling workup Aqueous Work-up coupling->workup purification Silica Gel Chromatography workup->purification analysis HPLC & Chiral HPLC Analysis purification->analysis end End analysis->end

Caption: Experimental workflow for evaluating coupling reagent efficiency.

Discussion and Recommendations

The choice of coupling reagent for Z-Asp(OMe)-OH should be guided by the specific requirements of the synthesis, balancing factors such as cost, desired purity, and the propensity for side reactions.

  • For routine, cost-sensitive applications: DIC or EDC·HCl in the presence of HOBt offers a reliable and economical option. [5][7]Careful monitoring of the reaction is advised to ensure completion and minimize side product formation.

  • For high-purity requirements and moderately difficult couplings: Phosphonium salts like PyBOP represent an excellent choice. They offer high efficiency and a cleaner reaction profile than carbodiimides, with a reduced risk of racemization. [11][12]

  • For challenging couplings and the highest purity demands: Aminium/uronium salts, particularly HATU, are the reagents of choice. [13]The superior reactivity of HATU leads to faster reactions and lower levels of epimerization, making it ideal for sensitive substrates or when the highest stereochemical purity is paramount. [11][13] It is important to note that the methyl ester of Z-Asp(OMe)-OH offers minimal steric protection against aspartimide formation compared to bulkier esters like tert-butyl. [15]While this is a greater concern in the repetitive base exposure of solid-phase peptide synthesis, it should still be a consideration in solution-phase work, especially in complex syntheses requiring multiple steps. [2][3]

Conclusion

The efficient coupling of Z-Asp(OMe)-OH is readily achievable with a variety of modern coupling reagents. While carbodiimides remain a viable option, the use of onium salts such as PyBOP, HBTU, and particularly HATU, is recommended for achieving higher yields, superior purity, and minimal racemization. The selection of the optimal reagent will ultimately depend on a careful consideration of the synthetic goals, the scale of the reaction, and economic factors.

References

  • El-Faham, A., & Albericio, F. (2011). Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry.
  • Wikipedia. (2023). Peptide synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Retrieved from [Link]

  • Wiley Online Library. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

  • PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

Sources

A-Senior-Application-Scientist's-Guide-to-Confirming-Peptide-Structure-with-NMR

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of NMR Techniques for Peptides Synthesized with Cbz-Asp(OMe)-OH

For researchers, synthetic chemists, and drug development professionals, the unambiguous confirmation of a peptide's primary structure is a non-negotiable checkpoint. While mass spectrometry provides crucial molecular weight data, it falls short in pinpointing the precise location of modifications or distinguishing between isomers. This is where Nuclear Magnetic Resonance (NMR) spectroscopy becomes an indispensable tool, offering atomic-level resolution to verify sequence, stereochemistry, and the integrity of protecting groups.[1][2]

This guide provides an in-depth comparison of various NMR techniques to confirm the structure of synthetic peptides, with a specific focus on the challenges and signatures associated with the non-canonical amino acid, N-α-Carbobenzyloxy-L-aspartic acid β-methyl ester (Cbz-Asp(OMe)-OH). We will move beyond a simple listing of methods to explain the causality behind experimental choices, empowering you to design a robust, self-validating analytical workflow.

The Challenge: Beyond the 20 Canonical Amino Acids

Peptides incorporating modified residues like Cbz-Asp(OMe)-OH are common in medicinal chemistry to enhance stability, modulate conformation, or serve as synthetic intermediates. However, these modifications introduce unique spectral features and potential points of ambiguity that must be rigorously addressed.

Key questions to answer for a Cbz-Asp(OMe)-OH containing peptide:

  • Is the Cbz protecting group intact and correctly attached to the N-terminus of the Aspartate residue?

  • Is the methyl ester (-OMe) present on the side-chain (β-carboxyl) and not the C-terminal?

  • Has the correct Aspartate residue been incorporated at the intended position in the peptide sequence?

  • What is the conformational state of the peptide in solution?

Answering these requires an integrated approach, leveraging a suite of 1D and 2D NMR experiments.

Part 1: Foundational 1D NMR – The First Look

One-dimensional ¹H and ¹³C NMR spectra provide the initial overview of the synthesized peptide. While often insufficient for complete assignment due to signal overlap, especially in larger peptides, they are crucial for a preliminary assessment of purity and the presence of key functional groups.[3][4]

  • ¹H NMR: This is the starting point for any analysis. Key regions include the downfield amide protons (δ ~7.5-9.0 ppm), the α-protons (δ ~3.5-5.0 ppm), and the aliphatic side-chain protons (δ ~0.5-3.0 ppm). For our target molecule, we look for characteristic signals from the Cbz and OMe groups.

    • Cbz Group: Aromatic protons of the benzyl group typically appear between δ 7.2-7.4 ppm. The benzylic CH₂ protons often present as a singlet or a pair of diastereotopic doublets around δ 5.1 ppm.[5]

    • Asp(OMe) Group: The methyl ester protons will give a sharp singlet at approximately δ 3.7 ppm. The β-protons (CH₂) of the Asp side chain are diastereotopic and usually appear as two distinct multiplets around δ 2.7-2.9 ppm.

  • ¹³C NMR: While less sensitive, ¹³C NMR is invaluable for identifying quaternary carbons and carbonyls.

    • Cbz Group: Look for the benzylic CH₂ carbon around δ 67 ppm and the aromatic carbons between δ 127-136 ppm. The Cbz carbonyl (urethane) signal is expected around δ 156 ppm.[6]

    • Asp(OMe) Group: The ester carbonyl will be near δ 171-173 ppm, and the methyl carbon of the ester will be around δ 52 ppm.

Causality: The chemical environment dictates the resonance frequency (chemical shift) of a nucleus. The electron-withdrawing nature of the urethane and ester functionalities in Cbz-Asp(OMe)-OH causes the attached protons and carbons to be "deshielded," shifting their signals downfield compared to simple alkanes.[7]

Part 2: Advanced 2D NMR – Building the Molecular Jigsaw

For unambiguous assignments, we must turn to two-dimensional (2D) NMR experiments, which correlate signals based on through-bond (scalar) or through-space (dipolar) couplings.[8]

Through-Bond Correlation: Identifying Spin Systems

These experiments are the workhorses for identifying individual amino acid residues, which form distinct "spin systems."

  • COSY (Correlation Spectroscopy): The simplest 2D experiment, COSY, identifies protons that are directly coupled to each other (typically over two or three bonds).[9][10] A cross-peak between two protons indicates they are J-coupled. This is fundamental for tracing connectivities, for example, from an amide proton (NH) to its α-proton (Hα), and from the Hα to the side-chain β-protons (Hβ).

  • TOCSY (Total Correlation Spectroscopy): TOCSY is a more powerful extension of COSY. It reveals correlations between all protons within a coupled spin system, not just the directly connected ones.[1][9] For example, a single TOCSY cross-peak from an amide proton of an Asp residue can reveal the correlations to its Hα and both Hβ protons, effectively identifying the entire residue's proton network in one go. This makes TOCSY the primary tool for identifying amino acid types.[11]

Through-Bond Correlation: Linking Protons and Carbons

Heteronuclear experiments connect the proton network to the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (a one-bond correlation).[12][13][14] It produces a 2D map where one axis is ¹H and the other is ¹³C. Each peak represents a C-H bond. An "edited" HSQC can further distinguish between CH, CH₂, and CH₃ groups, providing the same information as a DEPT experiment but with much higher sensitivity.[14][15] The HSQC is critical for assigning the carbon resonances once the proton assignments are known.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably one of the most crucial for peptide structure confirmation. It detects long-range correlations between protons and carbons over two to four bonds.[12][13][14] This allows us to connect the individual spin systems identified by TOCSY. Key applications include:

    • Sequencing: Detecting a correlation from an Hα of residue i to the carbonyl carbon (C=O) of residue i-1.

    • Confirming Protecting Groups: Unambiguously linking the protons of the Cbz and -OMe groups to the Aspartate backbone. For example, a correlation from the benzylic CH₂ protons of the Cbz group to the Asp Hα would confirm its location. A correlation from the OMe protons to the Asp side-chain carbonyl carbon would confirm the β-ester linkage.

Through-Space Correlation: Sequencing and 3D Structure
  • NOESY (Nuclear Overhauser Effect Spectroscopy) & ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space (< 5 Å), regardless of whether they are connected by bonds.[3][16] This through-space interaction is called the Nuclear Overhauser Effect (NOE).

    • NOESY: This is the standard experiment for sequencing. The key is to observe sequential NOEs, such as a contact between the amide proton (NH) of residue i+1 and the α-proton (Hα) of residue i.[17]

    • ROESY: For peptides in the intermediate molecular weight range (~1-2 kDa), the NOE can become zero or very weak, making NOESY experiments ineffective.[18] In this regime, ROESY is the preferred alternative as it provides a positive signal regardless of molecular size.[19][20]

Comparison of NMR Techniques for Cbz-Asp(OMe)-OH Peptide Analysis

Technique Type of Information Strengths for Cbz-Asp(OMe)-OH Peptides Limitations
¹H NMR Proton chemical shifts, integration, multiplicityQuick check for the presence of Cbz aromatic (δ7.3), Cbz CH₂ (δ5.1), and OMe (δ~3.7) signals. Purity assessment.Severe signal overlap, insufficient for complete assignment.
¹³C NMR Carbon chemical shiftsConfirms presence of carbonyls (amide, ester, urethane) and quaternary carbons.Low sensitivity, requires more sample or longer acquisition time.
COSY ¹H-¹H through-bond (2-3 bonds)Traces Hα-Hβ connectivities within the Asp residue.Can be complex in crowded regions. Does not show long-range correlations.
TOCSY ¹H-¹H through-bond (entire spin system)Identifies the complete Asp spin system (NH-Hα-Hβ₂). Distinguishes it from other amino acid types.[9]Does not provide connections between different amino acid residues.
HSQC ¹H-¹³C through-bond (1 bond)Assigns the carbon signals of the Asp residue and the Cbz/OMe groups.[12][14]Does not provide connectivity information between functional groups.
HMBC ¹H-¹³C through-bond (2-4 bonds)CRITICAL. Confirms Cbz is on Asp N-terminus. Confirms -OMe is on the β-carboxyl. Links amino acid residues for sequencing.[14]Absence of a peak is not definitive proof of no correlation due to dependence on coupling constants.
NOESY/ROESY ¹H-¹H through-space (< 5 Å)CRITICAL for sequencing. Establishes inter-residue proximities (e.g., Hα(i) to NH(i+1)). Provides 3D conformational information.[3][16]NOESY may fail for medium-sized peptides; ROESY is the alternative.[20] Interpretation can be complex due to conformational flexibility.

Experimental Workflow for Structure Validation

Step 1: Sample Preparation

Proper sample preparation is paramount for high-quality NMR data.[8]

  • Concentration: Dissolve the peptide to a concentration of 1-5 mM.[21][22] Higher concentrations yield better signal-to-noise in shorter times.

  • Solvent: Use a deuterated solvent (e.g., DMSO-d₆, CD₃OH, or 90% H₂O/10% D₂O). For observing exchangeable amide protons, a water-containing solvent is essential.[3]

  • pH: Adjust the pH to a value where amide proton exchange is slow (typically pH 4-5) to ensure these crucial signals are observable.[3]

  • Purity: Ensure the sample is highly pure (>95%) to avoid interfering signals.[3]

Step 2: Data Acquisition

The following set of experiments provides a comprehensive dataset for a small-to-medium-sized peptide.

  • 1D ¹H Spectrum: Acquire a standard proton spectrum to check concentration, purity, and basic features.

  • 2D TOCSY: Use a mixing time of ~60-80 ms to allow magnetization transfer throughout the amino acid spin systems.

  • 2D NOESY/ROESY:

    • For small peptides (<1 kDa), use NOESY with a mixing time of 200-400 ms.

    • For medium peptides (1-2 kDa), acquire a ROESY spectrum.[19]

    • For larger peptides (>2 kDa), use NOESY with a shorter mixing time (~150 ms) to minimize spin diffusion.[23]

  • 2D ¹H-¹³C HSQC: Acquire an edited HSQC to correlate protons to carbons and determine CH/CH₂/CH₃ multiplicities.

  • 2D ¹H-¹³C HMBC: Acquire an HMBC optimized for J-couplings of ~8 Hz to observe 2- and 3-bond correlations.

NMR_Workflow cluster_prep Step 1: Preparation cluster_acq Step 2: Data Acquisition cluster_analysis Step 3: Data Analysis Prep Sample Prep (1-5 mM, pH 4-5) H1 1D ¹H Prep->H1 Initial Check TOCSY 2D TOCSY H1->TOCSY HSQC 2D HSQC TOCSY->HSQC Assign_Spin Identify Spin Systems (TOCSY) TOCSY->Assign_Spin Assign_Het Assign ¹H-¹³C (HSQC) HSQC->Assign_Het HMBC 2D HMBC Connect Connect Fragments (HMBC) HMBC->Connect NOESY 2D NOESY / ROESY Sequence Sequence Peptide (NOESY/ROESY) NOESY->Sequence Assign_Spin->Connect Assign_Het->Connect Connect->Sequence Structure Confirm Structure Sequence->Structure

Caption: Integrated workflow for peptide structure confirmation by NMR.

Case Study: Pinpointing Cbz-Asp(OMe)-OH

The final confirmation rests on identifying key long-range and through-space correlations that uniquely define the modified residue and its position. The HMBC and NOESY/ROESY spectra are paramount here.

Expected Key Correlations:

Experiment Proton Signal (δ ppm) Correlates to Carbon Signal (δ ppm) Inference
HMBC Cbz-CH ₂ (~5.1)Asp-Cα (~51)Confirms Cbz group is attached to Asp α-amine.
HMBC Cbz-CH ₂ (~5.1)Cbz-C =O (~156)Confirms benzylic protons are part of the Cbz group.
HMBC OMe (~3.7)Asp-β-C =O (~172)Unambiguously confirms β-ester linkage.
HMBC Asp-H α (~4.8)Asp-β-C =O (~172)Intra-residue connectivity.
HMBC Asp-H α (~4.8)Preceding residue C =O (~170-175)Sequential connectivity (part of sequencing).
NOESY Asp-H α (~4.8)Following residue NH (~7.5-9.0)Sequential connectivity (part of sequencing).

The diagram below illustrates the most critical HMBC correlations for validating the Cbz-Asp(OMe)-OH moiety.

Caption: Key HMBC correlations confirming the Cbz-Asp(OMe)-OH structure.

Conclusion

Confirming the structure of a modified peptide like one containing Cbz-Asp(OMe)-OH is a multi-step process that cannot be reliably achieved with a single NMR experiment. A logical, hierarchical approach is required. Starting with simple 1D ¹H NMR for a quality check, moving to TOCSY to identify the amino acid spin systems, and then employing the powerful combination of HSQC, HMBC, and NOESY/ROESY allows for a complete and unambiguous structural assignment. The HMBC experiment, in particular, serves as the ultimate arbiter for confirming the precise location of the Cbz and methyl ester protecting groups, while NOESY/ROESY data provides the definitive sequence and conformational insights. By understanding the strengths and purposes of each technique, researchers can confidently validate their synthetic products, ensuring the integrity and reliability of their downstream applications.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Characterization

Understanding the potential hazards of 4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid is the foundation of its safe disposal. Based on analogous compounds, this chemical should be handled as a potentially hazardous substance.

Key Structural Features and Inferred Hazards:

  • Carboxylic Acid Moiety: This functional group suggests that the compound is acidic and may be corrosive.

  • Organic Structure: As an organic compound, it is likely combustible and may produce hazardous decomposition products upon burning, such as carbon oxides and nitrogen oxides.[1]

  • General Irritant: Similar butanoic acid derivatives are known to cause skin, eye, and respiratory irritation.[2][3]

Property Inferred Characteristic/Hazard Primary Concern
Physical State Solid (powder/crystals)Inhalation of dust.
pH AcidicCorrosivity, incompatibility with bases.
Reactivity Stable under normal conditions. Incompatible with strong bases and oxidizing agents.[4]Hazardous reactions if mixed with incompatible materials.
Toxicity Potential for skin, eye, and respiratory irritation.[2][5]Personnel exposure during handling and disposal.

Personal Protective Equipment (PPE)

Prior to handling any waste containing 4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid, the following PPE is mandatory:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the waste.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, chemical-resistant aprons and boots may be necessary.[6]

  • Respiratory Protection: All handling of this chemical waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or vapors.[4]

Waste Segregation and Containerization

Proper segregation and containment are critical to prevent hazardous reactions and ensure compliant disposal.

Step-by-Step Containerization Protocol:

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof screw cap.[4] The container must be compatible with organic acids.[7]

  • Label the Container: The container must be clearly labeled with "Hazardous Waste," the full chemical name: "4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid," and a clear indication of its hazards (e.g., "Corrosive," "Irritant").[4]

  • Segregate the Waste:

    • Collect all waste of this compound, including any contaminated materials like pipette tips, gloves, and wipes, in the designated hazardous waste container.[4]

    • Crucially, do not mix this waste with incompatible materials such as bases or strong oxidizing agents. [4]

  • Storage:

    • Keep the waste container tightly closed except when adding waste.[4]

    • Store the container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.[8] The SAA should be under the control of the laboratory personnel.

Disposal Workflow

The following diagram outlines the decision-making process for the disposal of 4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid.

DisposalWorkflow Disposal Workflow for 4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize Waste: - Solid or Liquid? - Contaminated Materials? fume_hood->characterize select_container Select Compatible Container (HDPE or Glass) characterize->select_container label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards and Date select_container->label_container segregate Segregate Waste: - No mixing with bases or oxidizers label_container->segregate store_saa Store in Designated Satellite Accumulation Area (SAA) segregate->store_saa keep_closed Keep Container Securely Closed store_saa->keep_closed full_or_time Container Full or Max Storage Time Reached? keep_closed->full_or_time full_or_time->keep_closed No request_pickup Request Waste Pickup from EHS or Licensed Contractor full_or_time->request_pickup Yes end End: Proper Off-Site Disposal request_pickup->end

Caption: Decision workflow for the safe disposal of 4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, avoid generating dust.

  • Cleanup:

    • For small spills of the solid material, carefully sweep or scoop it into the hazardous waste container.

    • Use an absorbent material appropriate for organic acids for liquid spills.

    • Clean the affected area thoroughly.

  • Report: Report the spill to your institution's EHS department.

Empty Container Disposal

Empty containers that held 4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid must also be disposed of correctly.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water, followed by a solvent the compound is soluble in).[7]

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste in your designated container.[4] Subsequent rinsates may also need to be collected depending on local regulations.

  • Deface Label: After the container is clean and dry, deface or remove the original label.[4]

  • Final Disposal: The clean container can then be disposed of in the regular trash or recycled according to your institution's policies.

Regulatory Context

The disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Laboratories are classified as hazardous waste generators, and it is their responsibility to manage waste in compliance with federal, state, and local regulations.[9][10] Always adhere to your institution's waste management plan, which should align with these regulations.[11]

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. Available at: [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Unknown Source.
  • Acceptable Drain Disposal Procedures. USDA ARS. Available at: [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]

  • Safety Data Sheet - Fmoc-(R)-β-Phe(4-OMe)-OH. AAPPTec. Available at: [Link]

  • 4-(4-Methoxyphenyl)butyric acid | C11H14O3 | CID 78280. PubChem - NIH. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available at: [Link]

  • Perfluoro-4-methoxybutanoic acid | C5HF9O3 | CID 12498036. PubChem - NIH. Available at: [Link]

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×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.